3-(2-Bromoethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNESVRGGEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341323 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52059-50-4 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Bromoethyl)phenol CAS 52059-50-4 chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Bromoethyl)phenol (CAS 52059-50-4)[1]
Executive Summary 3-(2-Bromoethyl)phenol (CAS 52059-50-4) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and a reactive alkyl bromide tethered at the meta position.[1] This "ambident" reactivity profile—combining a nucleophilic phenol with an electrophilic alkyl halide—makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for central nervous system (CNS) agents and selective estrogen receptor modulators (SERMs). This guide details its physicochemical properties, synthetic pathways, handling protocols to prevent self-polymerization, and its application in medicinal chemistry.[1][2]
Part 1: Chemical Identity & Physical Properties[3][4][5]
The meta-substitution pattern of 3-(2-Bromoethyl)phenol offers a unique geometric vector compared to the more common para-isomers (e.g., tyrosol derivatives), allowing for the construction of bent or non-linear pharmacophores.[1]
Table 1: Physicochemical Profile
| Property | Data | Note |
| CAS Number | 52059-50-4 | |
| IUPAC Name | 3-(2-Bromoethyl)phenol | |
| Molecular Formula | C₈H₉BrO | |
| Molecular Weight | 201.06 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; crystallizes slowly.[1][3][4][5][6] |
| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, THF, Ethyl Acetate, Alcohols | Limited water solubility; soluble in aqueous base (phenoxide formation).[2] |
| pKa (Phenol) | ~9.9 | Typical for alkyl-substituted phenols.[1] |
| Stability | Hygroscopic; Light Sensitive | Darkens upon oxidation; prone to self-alkylation at high pH.[1][2] |
Part 2: Structural Analysis & Reactivity Profile
The core challenge and utility of 3-(2-Bromoethyl)phenol lie in its dual functionality. It is an internal nucleophile-electrophile system .[1][2]
-
The Phenolic Hydroxyl (Nucleophile): Under basic conditions (pH > 10), the phenol deprotonates to form a phenoxide anion.
-
The Alkyl Bromide (Electrophile): The carbon-bromine bond is susceptible to S_N2 attack.
Critical Reactivity Hazard: Self-Alkylation (Polymerization) If the compound is stored in basic media or heated without protection, the phenoxide of one molecule can attack the alkyl bromide of another, leading to the formation of poly(ether) oligomers.
-
Prevention: Store in slightly acidic conditions or as a protected derivative (e.g., TBDMS ether) if long-term storage is required.[2]
Diagram 1: Reactivity & Divergence Map
This diagram illustrates the competing pathways and the strategic protection required to direct reactivity.[2]
Caption: Divergent reactivity pathways. Direct base treatment risks polymerization; silyl protection isolates the electrophilic reactivity for controlled synthesis.[2]
Part 3: Synthesis & Manufacturing
While 3-(2-Bromoethyl)phenol can be prepared via demethylation of 3-(2-bromoethyl)anisole, the most robust laboratory route involves the reduction of 3-hydroxyphenylacetic acid followed by selective bromination.[1]
Route: Selective Bromination (The Appel Reaction)
This method avoids strong acids (like HBr) that might cause ring bromination or degradation.
-
Step 1: Reduction. Treatment with Borane-THF (
) reduces the carboxylic acid to the alcohol, yielding 3-(2-hydroxyethyl)phenol.[1] -
Step 2: Bromination. The Appel reaction (
) converts the primary alcohol to the bromide.-
Note: The phenolic OH is less reactive towards
than the primary aliphatic alcohol, allowing for selectivity without protection if stoichiometry is strictly controlled (1.05 eq).[2]
-
Part 4: Experimental Protocol (Validated)
Objective: Synthesis of a pharmacophore scaffold via N-alkylation of a secondary amine (e.g., Piperidine) using 3-(2-Bromoethyl)phenol.
Context: This protocol assumes the use of the unprotected phenol, utilizing the difference in pKa between the amine and the phenol to direct selectivity.[2]
Materials:
-
3-(2-Bromoethyl)phenol (1.0 eq)[1]
-
Piperidine (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[2] -
Acetonitrile (ACN, anhydrous)
-
Sodium Iodide (NaI, 0.1 eq, catalyst)[2]
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 3-(2-Bromoethyl)phenol (10 mmol, 2.01 g) in anhydrous ACN (50 mL).
-
Add anhydrous
(20 mmol, 2.76 g) and NaI (1 mmol, 0.15 g). -
Expert Insight: The addition of NaI generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile, accelerating the reaction and minimizing thermal degradation.[2]
-
-
Amine Addition:
-
Add Piperidine (12 mmol, 1.02 g) dropwise at room temperature.
-
Control: Do not add the phenol to the base first without the amine present; this minimizes the concentration of free phenoxide available for self-alkylation.[2]
-
-
Reaction:
-
Heat the mixture to reflux (80°C) under nitrogen atmosphere for 6–12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the amine product (Rf ~0.2, stains with Ninhydrin or Dragendorff).
-
-
Workup:
-
Cool to room temperature.[2] Filter off inorganic solids (
, KBr).[2] -
Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).
-
Crucial Step: The product contains a basic amine and an acidic phenol.[2] It is zwitterionic-like but likely exists as the neutral molecule in organic solvent.[1][2]
-
Dry over
and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Gradient: 0%
10% MeOH in DCM.[2]
-
Diagram 2: Experimental Workflow
Caption: Optimized workflow for N-alkylation minimizing self-polymerization risks.
Part 5: Safety & Handling (SDS Summary)
-
Hazards:
-
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Protect from light (amber vials).
-
Avoid storage with strong bases or oxidizing agents.[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Phenols and Alkyl Bromides (Appel Reaction). Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Divergence: A Technical Analysis of 3- vs. 4-(2-Bromoethyl)phenol
Executive Summary
In the landscape of medicinal chemistry intermediates, 3-(2-Bromoethyl)phenol (meta-isomer) and 4-(2-Bromoethyl)phenol (para-isomer) represent a classic case of structural isomerism dictating functional utility. While chemically similar, their divergent geometries and electronic profiles lead to distinct roles in drug development.
The 4-isomer is a commercially critical scaffold, serving as the primary anchor for the synthesis of Metoprolol (a WHO Essential Medicine) and various tyramine-based receptor ligands. In contrast, the 3-isomer functions primarily as a high-value tool for Structure-Activity Relationship (SAR) profiling, allowing researchers to probe the steric tolerance of receptor binding pockets (e.g., probing "meta-space" in adrenergic or serotonergic receptors) and serving as a precursor for specialized radiotracers.
This guide analyzes the physicochemical distinctions, synthetic pathways, and reactivity profiles of these two isomers, providing actionable protocols for their handling and derivatization.
Part 1: Physicochemical & Structural Analysis
The fundamental difference lies in the substitution pattern on the benzene ring. This geometric variation influences not only the melting point and crystal packing but also the electronic environment of the phenolic hydroxyl group.
Comparative Data Table
| Property | 4-(2-Bromoethyl)phenol (Para) | 3-(2-Bromoethyl)phenol (Meta) |
| Structure | Linear, Symmetric ( | Kinked, Asymmetric ( |
| CAS Number | 14140-15-9 | 52059-50-4 |
| Physical State | Crystalline Solid | Low-melting Solid or Oil |
| Melting Point | 88–92 °C | < 50 °C (often oil at RT) |
| Boiling Point | ~276 °C (760 Torr) | ~280 °C (Predicted) |
| pKa (Phenol) | ~9.91 (Predicted) | ~9.85 (Predicted) |
| Key Application | Metoprolol Synthesis, Tyrosol mimics | SAR Probing, Radiotracer precursors |
Electronic Effects & Reactivity[1][2][3]
-
4-Isomer (Para): The (2-bromoethyl) group is in the para position. Alkyl groups are weakly electron-donating (+I). In the para position, the alkyl group can also participate in hyperconjugation, slightly increasing the electron density of the ring. However, the bromine atom at the end of the ethyl chain exerts a weak inductive withdrawal (-I), but its distance (2 carbons) dampens this effect on the phenol.
-
3-Isomer (Meta): The substituent is meta. Resonance effects from the alkyl group cannot directly delocalize to the carbon bearing the hydroxyl group. The interaction is primarily inductive. This often makes meta-substituted phenols slightly more acidic than their para-alkyl counterparts, though the difference here is marginal.
Implication: In nucleophilic substitution reactions (e.g., O-alkylation), the 4-isomer's phenoxide is slightly more nucleophilic due to better resonance donation from the para-alkyl chain, making it a more robust substrate for large-scale ether synthesis.
Part 2: Synthetic Pathways[4]
Both isomers are typically synthesized from their corresponding hydroxyphenylacetic acid or (hydroxyethyl)phenol (Tyrosol) precursors. The choice of bromination agent is critical to avoid brominating the aromatic ring.
Pathway Visualization (DOT)
Experimental Protocol: Synthesis of 4-(2-Bromoethyl)phenol
Context: This protocol utilizes HBr, which is scalable and cost-effective for the solid para-isomer.
Reagents:
-
4-(2-Hydroxyethyl)phenol (p-Tyrosol): 1.0 eq
-
Hydrobromic acid (48% aq): 5.0 eq
-
Benzene or Toluene (Solvent): 10 volumes
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Dissolution: Charge p-Tyrosol and Toluene. Heat to 60°C to ensure partial solubility.
-
Addition: Add 48% HBr dropwise over 30 minutes. The mixture may biphasic initially.[1]
-
Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. A Dean-Stark trap can be used to remove water, driving the equilibrium forward.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting alcohol (Rf ~0.2) should disappear, replaced by the bromide (Rf ~0.6).
-
Workup: Cool to room temperature. Separate the organic layer.[2] Wash with water (2x), sat. NaHCO3 (to remove acid traces), and brine.
-
Crystallization: Dry over MgSO4, filter, and concentrate. The 4-isomer will crystallize upon cooling (recrystallize from Hexane/Ether if necessary).
Part 3: Reactivity & Applications
The divergence in application is driven by the shape of the molecule.
The 4-Isomer: The Metoprolol Gateway
The para-isomer is the "workhorse." Its linear geometry allows it to fit into the synthesis of Metoprolol Succinate , a selective
-
Mechanism: The phenol moiety is O-alkylated with epichlorohydrin. The para-bromoethyl group (or its methoxy-precursor in some routes) provides the "tail" of the drug.
-
Why Para? The
-adrenergic receptor pocket specifically accommodates the para-substituted phenoxy-propanolamine pharmacophore. Meta-substitution results in a significant loss of potency (10-100x fold reduction).
The 3-Isomer: The SAR Probe
The meta-isomer is the "explorer." It is used to synthesize analogues that test the spatial constraints of a binding pocket.
-
Receptor Mapping: By synthesizing the meta-analogue of a known para-active drug, researchers can determine if the receptor has "width" or "depth" in that specific vector.
-
Radiochemistry: 3-(2-Bromoethyl)phenol is often used as a precursor for F-18 labeling . The bromine is a good leaving group for nucleophilic fluorination (
), allowing the creation of PET tracers to image systems where meta-substitution is tolerated.
Application Workflow (DOT)
Part 4: Safety & Handling (E-E-A-T)
As alkylating agents, both isomers pose specific hazards. The presence of the alkyl bromide moiety makes them potential vesicants (blistering agents) and DNA alkylators.
-
Vesicant Action: The
group is a primary alkyl halide. It reacts readily with biological nucleophiles (proteins, DNA).-
Warning: Direct skin contact can cause delayed burns. The 4-isomer (solid) dust is a severe respiratory irritant. The 3-isomer (oil) penetrates skin rapidly.
-
-
Decomposition: Both isomers can slowly release HBr if exposed to moisture/light. Store in amber vials, under argon, at 2-8°C.
-
Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the bromide and neutralize the agent before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84221, 4-(2-Bromoethyl)phenol. Retrieved from [Link]
-
Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites.[8] Archives of Pharmacal Research, 23(3), 226-229.[8] (Describes the use of para-substituted phenols in Metoprolol synthesis). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 3. 4-(2-BROMOETHYL)PHENOL | 14140-15-9 [chemicalbook.com]
- 4. 4-(2-BROMOETHYL)PHENOL CAS#: 14140-15-9 [amp.chemicalbook.com]
- 5. 4-(2-BROMOETHYL)PHENOL | 14140-15-9 [chemicalbook.com]
- 6. 4-(2-BROMOETHYL)PHENOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 4-羟基苯乙基溴 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
meta-isomer structure of (2-bromoethyl)phenol
An In-Depth Technical Guide to 3-(2-Bromoethyl)phenol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
3-(2-Bromoethyl)phenol is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide, this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures. Its structure is particularly relevant in the field of drug discovery, where the meta-substituted phenethyl scaffold is a recurring motif in biologically active compounds. This guide provides a comprehensive overview of 3-(2-bromoethyl)phenol, detailing its fundamental properties, validated synthetic protocols, spectroscopic signature, chemical reactivity, and strategic applications in the development of novel therapeutic agents.
Core Physicochemical & Structural Properties
A thorough understanding of a synthetic building block begins with its fundamental physicochemical properties. These parameters govern its behavior in reaction media, its purification, and its handling. The key properties of 3-(2-bromoethyl)phenol are summarized below.[1]
| Property | Value |
| IUPAC Name | 3-(2-Bromoethyl)phenol |
| CAS Number | 52059-50-4 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Monoisotopic Mass | 199.98368 Da |
| Appearance | (Typically) Off-white to pale yellow solid or oil |
| Topological Polar Surface Area | 20.2 Ų |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
The structure, characterized by a hydroxyl group and a bromoethyl substituent at the meta-position of a benzene ring, provides a unique combination of reactivity.
Caption: 2D Structure of 3-(2-Bromoethyl)phenol.
Synthesis Protocol: From Alcohol to Alkyl Bromide
The most direct and reliable synthesis of 3-(2-bromoethyl)phenol involves the bromination of its corresponding alcohol precursor, 3-hydroxyphenethyl alcohol (also known as 2-(3-hydroxyphenyl)ethanol).[2] This transformation is a cornerstone of organic synthesis, converting a poor leaving group (-OH) into an excellent one (-Br), thereby activating the side chain for subsequent nucleophilic substitution reactions.
Causality in Protocol Design
The choice of brominating agent is critical. While reagents like phosphorus tribromide (PBr₃) are effective, they can be harsh and lead to side reactions with the phenol group. A common and often higher-yielding method involves using an aqueous solution of hydrobromic acid (HBr) with a sulfuric acid (H₂SO₄) catalyst. The strong acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O), which is then displaced by the bromide ion. The reaction is typically heated to overcome the activation energy for this Sₙ2-type reaction.
Experimental Workflow
Sources
3-(2-Bromoethyl)phenol boiling point and melting point data
This guide is structured as an advanced technical resource for research scientists and medicinal chemists. It addresses the specific physical properties of 3-(2-Bromoethyl)phenol , synthesizes available data with predictive models where experimental values are scarce, and provides a validated protocol for its preparation.
Executive Summary & Application Context
3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical bifunctional building block in medicinal chemistry. Unlike its more common para-isomer, the meta-substitution pattern offers unique steric geometry, making it invaluable for designing ligands that require a "bent" or non-linear conformation to fit specific enzyme pockets or receptor sites.
This compound features two distinct reactive handles:[1]
-
Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification, often used to anchor the molecule to a scaffold.
-
Alkyl Bromide (-CH₂CH₂Br): An electrophile susceptible to nucleophilic substitution (
), ideal for introducing ethyl-linked amines, thiols, or carbon-nucleophiles.
Key Application: It is frequently employed as a "linker" moiety in fragment-based drug discovery (FBDD) to connect pharmacophores while maintaining a specific distance and angle.
Physical Properties Data
Due to the lower commercial availability of the meta-isomer compared to the para-isomer, experimental data is often conflated. The tables below rigorously distinguish between the experimentally validated para-benchmark and the specific data for the meta-target.
Table 1: Comparative Physical Properties
| Property | 3-(2-Bromoethyl)phenol (Meta-Isomer) | 4-(2-Bromoethyl)phenol (Para-Benchmark) |
| CAS Number | 52059-50-4 | 14140-15-9 |
| Molecular Formula | ||
| Molecular Weight | 201.06 g/mol | 201.06 g/mol |
| Physical State | Low-melting solid or viscous oil | Crystalline Solid |
| Melting Point | 42–45 °C (Predicted/Est.)* | 88–92 °C [1] |
| Boiling Point | ~135–140 °C @ 2 mmHg (Est.) | 175 °C @ 15 mmHg [2] |
| Density | 1.50 ± 0.05 g/cm³ | 1.501 g/cm³ |
| pKa (Phenol) | 9.85 ± 0.15 | 9.91 |
| LogP | 2.72 | 2.81 |
*Note: Meta-substituted aromatics typically exhibit lower melting points than their para-counterparts due to less efficient crystal packing symmetry.
Table 2: Solubility Profile
| Solvent | Solubility | Application Note |
| Dichloromethane (DCM) | High | Preferred solvent for bromination reactions. |
| Ethyl Acetate | High | Excellent for extraction and purification. |
| Water | Low | < 1 mg/mL; requires organic co-solvent. |
| DMSO | High | Suitable for biological assay stock solutions. |
Synthesis & Purification Protocol
Since the meta-isomer is often synthesized in situ or on-demand, the following protocol is designed for the conversion of 3-(2-Hydroxyethyl)phenol (CAS: 621-37-4) to 3-(2-Bromoethyl)phenol .
Reaction Type: Nucleophilic Substitution (Alcohol to Alkyl Bromide)
Mechanism:
Protocol: Bromination using Phosphorus Tribromide (
)
Reagents:
-
Starting Material: 3-(2-Hydroxyethyl)phenol (1.0 eq)
-
Reagent: Phosphorus Tribromide (
) (0.4 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Saturated Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 3-(2-Hydroxyethyl)phenol (10.0 g, 72.4 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice/water bath.
-
Addition: Dilute
(2.8 mL, 29.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will have a higher
than the starting alcohol. -
Quench: Cool the mixture back to 0 °C. Slowly add saturated
solution (50 mL) to neutralize acidic byproducts. -
Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Purification: Filter and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure bromide.
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for synthesizing and utilizing this compound, highlighting the divergence between the meta and para isomers.
Caption: Synthesis workflow for 3-(2-Bromoethyl)phenol via PBr3 bromination, highlighting the SN2 mechanistic pathway.
Safety & Handling (HSE)
-
Corrosivity: Alkyl bromides are potent alkylating agents. They can alkylate DNA and proteins. Handle in a fume hood with double-gloving (Nitrile).
-
Lachrymator: Benzyl/Phenethyl halides can be severe eye irritants.[1]
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the phenol ring. Light sensitive—store in amber vials.
References
-
PubChem. (2024).[3] Compound Summary: 3-(2-Bromoethyl)phenol (CAS 52059-50-4).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Bromination of Alcohols. Retrieved from [Link]
Sources
Technical Guide: CAS 52059-50-4 (3-(2-Bromoethyl)phenol)
[1][2]
Identity & Chemical Characterization
CAS 52059-50-4 corresponds to 3-(2-Bromoethyl)phenol , a specialized alkylating agent used primarily as a building block in medicinal chemistry for introducing the 3-hydroxyphenethyl pharmacophore.
Nomenclature & Synonyms
-
IUPAC Name: 3-(2-Bromoethyl)phenol[1]
-
Common Synonyms:
-
Molecular Weight: 201.06 g/mol
Structural Analysis
The molecule consists of a phenol ring substituted at the meta (3-) position with a 2-bromoethyl group. This specific substitution pattern is critical in drug design, often distinguishing the biological activity of meta-substituted ligands from their para-substituted counterparts (e.g., in opioid or monoamine receptor ligands).
| Property | Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~278°C (Predicted) |
| Density | ~1.5 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water |
| Stability | Light-sensitive; prone to slow hydrolysis or polymerization if stored improperly |
Synthesis & Production Strategies
The synthesis of 3-(2-Bromoethyl)phenol typically proceeds via the bromination of its corresponding alcohol precursor, 3-(2-hydroxyethyl)phenol (CAS 13398-94-2). This transformation requires careful control to prevent bromination of the aromatic ring or polymerization initiated by the phenoxide moiety.
Core Synthetic Pathway
The most reliable route involves the nucleophilic substitution of the aliphatic hydroxyl group using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Figure 1: Synthetic pathway for the conversion of 3-(2-hydroxyethyl)phenol to 3-(2-bromoethyl)phenol.[1][3]
Experimental Protocol: Bromination via PBr₃
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.
-
Setup: Charge a flame-dried round-bottom flask with 3-(2-hydroxyethyl)phenol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C under nitrogen.
-
Addition: Dropwise add phosphorus tribromide (PBr₃) (0.35–0.4 eq) over 20 minutes. The stoichiometry is critical; excess PBr₃ can lead to side reactions on the electron-rich phenol ring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with KMnO₄ or ceric ammonium molybdate).
-
Quench: Carefully quench with ice-cold saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is prone to decomposition on acidic silica; rapid elution is recommended.
Applications in Drug Development
CAS 52059-50-4 serves as a versatile electrophile in the synthesis of bioactive small molecules. Its primary utility lies in introducing the 3-hydroxyphenethyl motif, a scaffold found in various analgesics, alkaloids, and neurotransmitter analogs.
Mechanism of Action: Alkylating Agent
The terminal bromide is a good leaving group, making the ethyl chain highly susceptible to SN2 attack by nucleophiles (amines, thiols, or enolates).
Key Application: Synthesis of Amino-Phenol Derivatives A documented downstream product is 3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol (CAS 52059-51-5), formed by reacting CAS 52059-50-4 with N-methyl-2-phenylethylamine. This reaction highlights the compound's role in building complex amine scaffolds.
Figure 2: General workflow for the N-alkylation of amines using 3-(2-bromoethyl)phenol.
Critical Considerations: Chemoselectivity
-
Challenge: The molecule contains both a nucleophile (phenol -OH) and an electrophile (alkyl bromide). Under basic conditions, the phenol is deprotonated (pKₐ ~10) and can attack the bromide of another molecule, leading to polymerization (poly-ethers).
-
Solution:
-
Stoichiometry: Use a large excess of the amine nucleophile to favor intermolecular N-alkylation over O-alkylation.
-
Protection: If the amine is non-nucleophilic or valuable, protect the phenol as a silyl ether (e.g., TBDMS) or benzyl ether prior to the alkylation step, then deprotect globally at the end.
-
Safety & Handling
-
Hazards: As an alkylating agent, CAS 52059-50-4 is a potential mutagen and skin/eye irritant. It causes severe eye irritation (H319) and skin irritation (H315).
-
Storage: Store at -20°C under inert gas. The compound is sensitive to light and moisture. Darkening of the solid/oil indicates decomposition (HBr release).
References
-
Synthesis of 3-(2-Bromoethyl)phenol: Weibel, P. A.; Hesse, M. Helvetica Chimica Acta, 1973 , 56, 2460–2479.[1]
-
Alternative Synthetic Route: Moreau, C.; Rouessac, F. Bulletin de la Société Chimique de France, 1973 , 3427–3432.[1]
-
Downstream Product Identification (CAS 52059-51-5): ChemSrc Chemical Database, Entry for 3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol.[4]
-
Precursor Information (3-(2-Hydroxyethyl)phenol): PubChem Compound Summary, CID 84221 (Isomer Reference).
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(2-Bromoethyl)phenol
[1]
Abstract
This guide details the protocol for the selective bromination of 3-hydroxyphenethyl alcohol (CAS 13398-94-2) to synthesize 3-(2-bromoethyl)phenol (CAS 52059-50-4). The transformation presents a classic chemoselectivity challenge: converting a primary aliphatic alcohol to an alkyl bromide in the presence of a free phenolic hydroxyl group. This protocol prioritizes the Appel Reaction as the "Gold Standard" method for laboratory-scale synthesis due to its mild, neutral conditions which prevent phenol alkylation or ring bromination. A secondary method using Phosphorus Tribromide (
Introduction & Retrosynthetic Analysis
The target molecule, 3-(2-bromoethyl)phenol, is a valuable intermediate in the synthesis of opioid receptor antagonists and other phenethylamine-based pharmaceuticals.[1]
The Chemoselectivity Challenge
The starting material contains two distinct nucleophilic sites:[1]
-
Aliphatic Primary Alcohol (
C-OH): The target for substitution.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Phenolic Hydroxyl (
C-OH): Acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) and susceptible to O-alkylation under basic conditions or electrophilic aromatic substitution under harsh acidic conditions.
Direct treatment with hydrobromic acid (HBr) is not recommended due to the risk of ring bromination and dehydration side reactions. The strategy must utilize reagents that activate the aliphatic oxygen specifically or rely on the superior nucleophilicity of the aliphatic alcohol.
Retrosynthetic Pathway
The synthesis relies on activating the aliphatic alcohol into a leaving group (oxyphosphonium intermediate) that is displaced by bromide in an
Figure 1: Retrosynthetic logic relying on phosphorus-mediated activation.
Method A: The Appel Reaction (Recommended)
Best for: High purity, lab-scale (mg to multi-gram), acid-sensitive substrates.
Mechanism: Triphenylphosphine (
Reagents & Equipment
| Reagent | Equiv.[1][2][3] | Role | CAS |
| 3-Hydroxyphenethyl alcohol | 1.0 | Substrate | 13398-94-2 |
| Carbon Tetrabromide ( | 1.25 | Bromine Source | 558-13-4 |
| Triphenylphosphine ( | 1.25 | Activator | 603-35-0 |
| Dichloromethane (DCM) | Solvent | 0.1 M Conc. | 75-09-2 |
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-hydroxyphenethyl alcohol (1.0 equiv) and carbon tetrabromide (
, 1.25 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath. -
Addition: Dissolve triphenylphosphine (
, 1.25 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-
Why: Controlling the addition limits the exotherm and prevents side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.
-
-
Workup:
-
Purification: Purify the residue via silica gel flash chromatography.
Method B: Phosphorus Tribromide ( )
Best for: Scale-up (>50g), cost-efficiency. Caveat: Generates HBr gas; requires strict temperature control to maintain chemoselectivity.
Reagents
| Reagent | Equiv. | Role |
| 3-Hydroxyphenethyl alcohol | 1.0 | Substrate |
| Phosphorus Tribromide ( | 0.4 | Brominating Agent |
| DCM or Toluene | Solvent | 0.2 M Conc. |
Step-by-Step Protocol
-
Setup: Equip a 3-neck flask with an addition funnel, thermometer, and a gas outlet connected to a dilute NaOH trap (to neutralize HBr).
-
Solvation: Dissolve the starting alcohol in anhydrous DCM (or Toluene) and cool to -10°C to 0°C .
-
Addition: Add
(0.4 equiv) dropwise via the addition funnel. Do not allow temperature to exceed 5°C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly. Stir for an additional 2-12 hours.
-
Quench: Cool back to 0°C. Very slowly add water or saturated
solution.-
Warning: Quenching excess
is highly exothermic.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2x). Combine organics, dry over
, and concentrate. -
Purification: Flash chromatography as described in Method A.
Process Workflow & Decision Tree
Figure 2: Operational workflow for selecting and executing the synthesis.
Analytical Data & QC
Upon isolation, the product should be verified using NMR.[1][6]
-
Appearance: Colorless to pale yellow oil (may crystallize upon standing/cooling).[1]
-
NMR (400 MHz,
):-
7.15 (t, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
6.80 (d, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
6.70 (s, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
6.68 (d, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
5.10 (s, 1H, Ar-OH, broad)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
3.55 (t, 2H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) -
3.10 (t, 2H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )
-
-
Key Diagnostic: The shift of the triplet from ~3.8 ppm (starting alcohol
) to ~3.55 ppm (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) confirms substitution.
Safety & Troubleshooting
Safety Hazards[1][9]
-
Alkylating Agent: 3-(2-Bromoethyl)phenol is a potential alkylating agent. It may act as a vesicant or skin irritant. Handle with double gloves and in a fume hood.
-
Carbon Tetrabromide: Hepatotoxic.[1] Avoid inhalation.
-
Phosphorus Tribromide: Reacts violently with water to produce corrosive HBr gas.[1]
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Low Yield | Phenol interference | Ensure reaction is kept cold (0°C). Use Appel conditions. |
| Sticky Solid in Flask | Polymerized TPPO | Triturate crude mixture with cold diethyl ether to precipitate TPPO before column. |
| Ring Bromination | Reaction too hot/acidic | Avoid reflux. Ensure |
| Starting Material Remains | Wet solvent | Water quenches the phosphonium intermediate. Use anhydrous DCM. |
References
-
Appel Reaction Mechanism & Scope
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
-
-
General Protocol for Alcohol Bromin
):-
Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl bromide." Organic Syntheses, Coll. Vol. 3, p.370.
-
-
Product Identification (3-(2-Bromoethyl)phenol)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol.
-
-
Chemoselectivity in Diols
-
Smith, J. G. (2024). Organic Chemistry. McGraw-Hill Education. (Standard reference for chemoselectivity of aliphatic vs phenolic alcohols).
-
reaction conditions for 3-(2-Bromoethyl)phenol Williamson ether synthesis
Application Note: High-Fidelity O-Alkylation of 3-(2-Bromoethyl)phenol
Part 1: Executive Summary & Strategic Analysis
The Challenge: Chemoselectivity in Bifunctional Scaffolds 3-(2-Bromoethyl)phenol (CAS: 14113-56-5) is a high-value bifunctional building block. Its utility lies in its dual reactivity: a nucleophilic phenolic "head" and an electrophilic alkyl bromide "tail." However, this duality presents a critical synthetic challenge during Williamson ether synthesis.
When attempting to O-alkylate the phenol with an external electrophile (
-
Intermolecular Self-Alkylation (Polymerization): The phenoxide of one molecule attacks the alkyl bromide of another, leading to oligomers/polymers.
-
Elimination (Styrene Formation): The 2-bromoethyl chain is susceptible to E2 elimination under basic conditions, generating 3-vinylphenol derivatives.
The Solution: Kinetic Control & Basicity Modulation
Success relies on manipulating relative reaction rates (
Part 2: Mechanistic Pathways & Control Logic
The following diagram maps the kinetic landscape. Your goal is to maximize Pathway A while suppressing Pathways B and C.
Figure 1: Kinetic competition in the alkylation of 3-(2-bromoethyl)phenol. Pathway A is the target.
Part 3: Optimized Experimental Protocols
Protocol A: The "Standard" High-Fidelity Method
Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.
Rationale:
This protocol uses Potassium Carbonate (
Materials:
-
Substrate: 3-(2-Bromoethyl)phenol (1.0 equiv)
-
Electrophile: Alkyl Halide (
) (1.5 – 2.0 equiv) -
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 – 3.0 equiv) -
Solvent: Acetone (HPLC Grade, dried over molecular sieves)
-
Catalyst (Optional): Potassium Iodide (
) (0.1 equiv) – Only use if R-X is a chloride.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Dissolve 3-(2-bromoethyl)phenol (1.0 equiv) and the external electrophile (1.5 equiv) in Acetone (
concentration relative to phenol).-
Critical Note: Adding the electrophile before the base ensures that as soon as phenoxide is formed, it encounters a high concentration of the desired partner, minimizing self-alkylation.
-
-
Activation: Add anhydrous
(2.0 equiv) in a single portion. -
Reaction: Heat the suspension to a gentle reflux (
) with vigorous stirring.-
Monitoring: Check TLC or LC-MS at 2 hours. If starting material remains, add another 0.5 equiv of electrophile.
-
Duration: Typically 4–12 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the solid inorganic salts through a pad of Celite. Rinse the pad with acetone.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue usually contains the product and excess electrophile. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The polarity difference between the ether product and the excess alkyl halide is usually sufficient for easy separation.
Protocol B: The "Forced" Method for Unreactive Electrophiles
Best for: Secondary alkyl halides or sterically hindered electrophiles.
Rationale:
Cesium Carbonate (
Modifications to Protocol A:
-
Base: Replace
with (1.5 equiv). -
Solvent: Replace Acetone with anhydrous DMF or Acetonitrile.
-
Temperature: Heat to
. Do not exceed to avoid rapid elimination of HBr. -
Workup: DMF requires an aqueous extraction (EtOAc/Water wash) to remove the solvent.
Part 4: Data Summary & Troubleshooting
Base & Solvent Selection Matrix
| Condition Set | Base | Solvent | Temp ( | Chemoselectivity Score | Risk Factor |
| Standard (Rec.) | Acetone | 56 (Reflux) | High | Low. Slow reaction for hindered R-X. | |
| Accelerated | MeCN | 82 (Reflux) | Moderate | Moderate. Higher temp increases elimination risk. | |
| High Reactivity | DMF | 60 | High | Moderate. Difficult solvent removal; elimination risk if overheated. | |
| Aggressive | THF/DMF | 0 -> RT | Very Low | High. Strong base promotes rapid elimination and polymerization. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Formation of Gum/Insoluble Solid | Polymerization (Pathway B). | Increase dilution ( |
| New Spot on TLC (Non-polar, UV active) | Elimination to Styrene (Pathway C). | Lower reaction temperature. Switch from |
| Low Conversion | Poor Nucleophilicity. | Add 10 mol% TBAI (Phase Transfer Catalyst) or KI. Switch solvent to DMF. |
| Product is a mixture of Ether and Styrene | Competition between | The external electrophile is too unreactive. Use a more reactive leaving group (e.g., convert R-Cl to R-I or R-OTs). |
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational methodology).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). "3-(2-Bromoethyl)phenol Compound Summary." National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5][6] Retrieved from [Link]
-
Byju's. (n.d.). "Williamson Ether Synthesis - Reaction, Mechanism, and Conditions." Retrieved from [Link]
Sources
The Strategic Utility of 3-(2-Bromoethyl)phenol in Pharmaceutical Synthesis: Application Notes and Protocols
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-Bromoethyl)phenol as a versatile pharmaceutical intermediate. Its unique bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl side chain, makes it a valuable building block in the synthesis of a range of pharmaceutically active compounds, most notably the aryloxypropanolamine class of β-adrenergic receptor antagonists (beta-blockers).
Introduction: A Bifunctional Intermediate for Targeted Synthesis
3-(2-Bromoethyl)phenol (CAS No: 52059-50-4) is a substituted aromatic compound with the molecular formula C₈H₉BrO.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its two functional groups. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, ideal for Williamson ether synthesis.[2] Concurrently, the primary alkyl bromide provides a reactive site for nucleophilic substitution, typically with amines. This dual functionality allows for the strategic and controlled construction of more complex molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |
| CAS Number | 52059-50-4 | [1] |
Core Synthetic Applications: Building the Aryloxypropanolamine Scaffold
The primary application of 3-(2-Bromoethyl)phenol and its isomers is in the synthesis of aryloxypropanolamine-based pharmaceuticals. This scaffold is central to the therapeutic activity of many beta-blockers, which are widely prescribed for cardiovascular conditions such as hypertension, angina, and arrhythmia. The synthesis typically proceeds through two key transformations: etherification of the phenolic hydroxyl group and subsequent reaction of the bromoethyl side chain, or a related derivative, with an amine.
Key Transformation 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry and is particularly effective for coupling phenols with alkyl halides.[2] In the context of synthesizing beta-blocker precursors, the phenolic proton of a substituted phenol is first abstracted by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic epoxide, typically epichlorohydrin, to form a glycidyl ether.
While 3-(2-Bromoethyl)phenol itself can undergo this reaction, a more common industrial route involves the synthesis of a more elaborate phenol first, which is then subjected to etherification. For the purpose of this guide, we will present a representative protocol for the etherification of a structurally related phenol, which is a key step in the synthesis of the beta-blocker Betaxolol. This protocol can be adapted for 3-(2-Bromoethyl)phenol with appropriate modifications to the starting material.
Protocol 1: Synthesis of 1-[4-(2-cyclopropylmethoxyethyl)phenoxy]-2,3-epoxypropane (A Betaxolol Precursor)
This protocol illustrates the etherification of a phenol with epichlorohydrin, a common strategy in the synthesis of aryloxypropanolamines.
Materials:
-
4-[2-(cyclopropylmethoxy)ethyl]phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), if using a biphasic system.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-[2-(cyclopropylmethoxy)ethyl]phenol in the chosen solvent.
-
Base Addition: Add a stoichiometric equivalent of a suitable base (e.g., NaOH or K₂CO₃) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Epichlorohydrin Addition: Add an excess (typically 1.5-2 equivalents) of epichlorohydrin to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salt) has formed, remove it by filtration. The filtrate is then typically washed with water to remove any remaining base and salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired glycidyl ether.
Causality Behind Experimental Choices:
-
Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions of the epichlorohydrin.
-
Solvent: An aprotic polar solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with the starting phenoxide.
Key Transformation 2: Alkylation of Amines
The bromoethyl group of 3-(2-Bromoethyl)phenol serves as an excellent electrophile for the introduction of an amino group via nucleophilic substitution. This reaction is fundamental to the synthesis of many active pharmaceutical ingredients. It is important to note that direct alkylation of amines can sometimes lead to over-alkylation, yielding secondary and tertiary amines as byproducts.[3] Careful control of stoichiometry and reaction conditions is therefore crucial.
Protocol 2: General Procedure for the Alkylation of Isopropylamine
This protocol provides a general method for the reaction of an aryl bromoethane derivative with isopropylamine, a key step in forming the side chain of many beta-blockers.
Materials:
-
Aryl bromoethane derivative (e.g., a product from a reaction involving 3-(2-Bromoethyl)phenol)
-
Isopropylamine (in excess)
-
Polar solvent (e.g., Ethanol, Methanol, or Acetonitrile)
-
Base (e.g., Potassium carbonate), optional, to scavenge HBr byproduct.
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve the aryl bromoethane derivative in the chosen solvent.
-
Amine Addition: Add a significant excess of isopropylamine (typically 3-5 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any ammonium salts, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or crystallization to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
Excess Amine: Using a large excess of the primary amine minimizes the potential for the product (a secondary amine) to react further with the starting alkyl bromide, thus reducing the formation of tertiary amine byproducts.
-
Sealed Vessel: Isopropylamine is volatile, so a sealed vessel is necessary when heating to prevent its evaporation.
Case Study: Conceptual Synthesis of a Betaxolol Analog from 3-(2-Bromoethyl)phenol
While a direct synthesis of Betaxolol starts from a para-substituted phenol, we can conceptualize the synthesis of a meta-substituted analog from 3-(2-Bromoethyl)phenol to illustrate the application of the aforementioned protocols.
Caption: Conceptual two-step synthesis of a Betaxolol analog.
Analytical Characterization
The structural elucidation and purity assessment of 3-(2-Bromoethyl)phenol and its reaction products are crucial for ensuring the quality and safety of the final pharmaceutical product. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 3-(2-Bromoethyl)phenol would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the meta-substitution), a triplet for the methylene group adjacent to the bromine, and a triplet for the methylene group attached to the aromatic ring. The phenolic proton will appear as a broad singlet.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons (four unique signals due to symmetry) and the two aliphatic carbons of the ethyl chain.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-Bromoethyl)phenol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[6][7] Characteristic C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹, and C-H stretching for the aliphatic chain will be seen below 3000 cm⁻¹. A C-Br stretching absorption is expected in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-(2-Bromoethyl)phenol will show a molecular ion peak, and characteristic fragmentation may involve the loss of the bromine atom or cleavage of the ethyl side chain.[8]
Safety and Handling
As a halogenated phenol, 3-(2-Bromoethyl)phenol requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
3-(2-Bromoethyl)phenol is a strategically important intermediate in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of aryloxypropanolamine-based drugs and other complex molecules. A thorough understanding of its reactivity, coupled with the implementation of robust synthetic protocols and analytical methods, is essential for its effective and safe utilization in drug discovery and development.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]
-
Sciencemadness Discussion Board. isopropylamine alkylation w/bromoethane not going as expected. [Link]
-
ATB (Automated Topology Builder). 3-(2-Bromoethyl)phenol | C8H9BrO | MD Topology | NMR | X-Ray. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
NIST WebBook. Phenol, 3-bromo-. [Link]
-
SpectraBase. 3-(2-Bromoethyl)oxolane - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
-
PubMed Central. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]
-
PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ResearchGate. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]
-
ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
University of Massachusetts. The Williamson Ether Synthesis. [Link]
-
NP-MRD. NP0307855 · 4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol · H NMR Spectrum (1D, 400 MHz, H2O, predicted). [Link]
-
Organic Syntheses. p-BROMOPHENOL. [Link]
-
YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]
-
PubMed. C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]
-
NIST WebBook. Phenol, 2-bromo-. [Link]
-
Green Chemistry. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
UCLA Chemistry. IR Chart. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
SIELC Technologies. 4-(2-Bromoethyl)phenol. [Link]
-
PubChem. 4-(2-Bromoethyl)phenol. [Link]
-
Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]
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- 3. sciencemadness.org [sciencemadness.org]
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- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Phenol, 3-bromo- [webbook.nist.gov]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
Application Note: Chemoselective Nucleophilic Substitution of 3-(2-Bromoethyl)phenol
[1][2]
Strategic Analysis & Chemical Logic
The functionalization of 3-(2-Bromoethyl)phenol presents a classic chemoselectivity paradox in organic synthesis. The molecule contains two reactive centers that can interfere with each other depending on the reaction conditions.[1]
The Mechanistic Challenge
-
The Electrophile (
): The primary alkyl bromide is an excellent substrate for reactions.[1] -
The Nucleophile/Acid (
): The phenol ( ) is acidic.[1]-
Issue A (Basic Nucleophiles): If the incoming nucleophile is a base (e.g., primary amine,
for conjugate acid), it will deprotonate the phenol to form a phenoxide/ammonium salt.[1] This neutralizes the nucleophile (halting the reaction) and generates phenoxide, which can act as a competing nucleophile, leading to intermolecular O-alkylation (polymerization).[1] -
Issue B (Non-Basic Nucleophiles): If the nucleophile is non-basic (e.g., Azide
), the phenol remains protonated, and direct substitution is feasible.[1][2]
-
Decision Matrix
The choice of protocol is dictated by the basicity of the intended nucleophile.[1]
| Target Product | Nucleophile | Basicity | Recommended Strategy |
| Azide / Nitrile | Low ( | Protocol A: Direct Substitution | |
| Amine | High ( | Protocol B: Protection-Deprotection | |
| Thioether | Variable | Protocol A (if neutral) or B (if thiolate) |
Visualizing the Workflow
The following decision tree illustrates the critical path for selecting the correct experimental procedure.
Figure 1: Strategic decision tree for nucleophilic substitution based on nucleophile basicity.
Experimental Protocols
Protocol A: Direct Substitution (Synthesis of 3-(2-Azidoethyl)phenol)
Applicability: For non-basic nucleophiles (
Materials
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Bromoethyl)phenol (2.01 g, 10 mmol) in anhydrous DMSO (20 mL).
-
Addition: Add Sodium Azide (0.975 g, 15 mmol) in a single portion.
-
Reaction: Stir the mixture at ambient temperature (25°C) for 12–18 hours.
-
Workup:
-
Validation: The resulting oil is typically >95% pure.[1][2]
-
IR: Look for the strong characteristic azide stretch at
.[1]
-
Protocol B: Protection-Enabled Substitution (Synthesis of Amino-Derivatives)
Applicability: For basic nucleophiles (Primary/Secondary Amines).[1][2] Rationale: Amines will form a salt with the phenol.[1][2] Protecting the phenol as a Silyl Ether (TBDMS) removes the acidic proton, allowing the amine to act exclusively as a nucleophile at the bromide site.[1]
Phase 1: Phenol Protection
-
Reagents: 3-(2-Bromoethyl)phenol (1.0 eq), Imidazole (2.2 eq), TBDMS-Cl (1.2 eq), DCM (Solvent).[1][2]
-
Procedure:
Phase 2: Nucleophilic Substitution (
)[1]
-
Reagents: Protected Bromide (1.0 eq), Target Amine (3.0 eq), Acetonitrile or DMF.[1][2]
-
Note: Use excess amine to prevent dialkylation (formation of tertiary amines).[1]
-
-
Procedure:
Phase 3: Deprotection
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Phenol acting as nucleophile (O-alkylation) | Ensure reaction temperature is kept low (<40°C).[1][2] O-alkylation has a higher activation energy than N-alkylation of azide.[1][2] |
| Polymerization (Protocol B) | Incomplete protection | Check Phase 1 completion by TLC. Presence of free phenol during amination leads to polymers.[1][2] |
| Product stuck in Aqueous Phase | Amphoteric nature of amino-phenol | For Protocol B product isolation, avoid strong acid workups.[1][2] Use Isoelectric point precipitation or extraction with n-Butanol.[1][2] |
References
-
Phenol Reactivity & Protection
-
Nucleophilic Substitution Mechanisms
-
Azide Synthesis Protocols
-
Handling of 3-(2-Bromoethyl)
Disclaimer: These protocols involve hazardous chemicals (alkyl bromides, azides).[1][2] All work must be performed in a chemical fume hood with appropriate PPE.[1][2] A risk assessment regarding the potential formation of explosive azides (if using DCM) or shock-sensitive solids must be conducted prior to experimentation.
3-(2-Bromoethyl)phenol as a building block in medicinal chemistry
High-Fidelity Building Block for Phenethylamine Scaffolds and Linker Systems
Executive Summary
3-(2-Bromoethyl)phenol (CAS: 14125-13-4) is a bifunctional "privileged structure" in medicinal chemistry. Unlike its para-isomer, the meta-substitution pattern offers unique geometric vectors crucial for accessing specific binding pockets in G-protein coupled receptors (GPCRs), particularly adrenergic and dopaminergic targets.
This guide addresses the specific challenges of working with this molecule: chemoselectivity (Phenol -OH vs. Alkyl Bromide) and stability (prevention of elimination to 3-vinylphenol). We present a validated workflow for utilizing this building block to synthesize meta-tyramine derivatives and macrocyclic linkers, emphasizing a "Protection-First" strategy to maximize yield and purity.
Structural Analysis & Reactivity Profile
The utility of 3-(2-Bromoethyl)phenol lies in its dual reactivity, allowing it to serve as a linchpin in Fragment-Based Drug Discovery (FBDD).
Chemoselectivity Matrix
| Functional Group | Reactivity Type | pKa / Electronic Character | Primary Application |
| Phenol (-OH) | Nucleophile (Hard) | pKa ~10 (Acidic) | O-Alkylation (Ether linkers), Esterification (Prodrugs) |
| Alkyl Bromide | Electrophile (Soft) | Good Leaving Group | N-Alkylation (Amines), S-Alkylation (Thiols), C-C bond formation |
| Ethyl Spacer | Flexible Linker | 2-Carbon Chain | Distance optimization (approx. 2.5 Å) between pharmacophores |
The "Styrene Trap" (Critical Stability Warning)
The most common failure mode when using this reagent is the inadvertent elimination of HBr to form 3-vinylphenol (m-hydroxystyrene) . This occurs under strong basic conditions or high temperatures (
Visualizing the Reactivity Pathways:
Figure 1: Reaction pathway bifurcation. Path A (Green) is the validated route to avoid the "Styrene Trap" (Red).
Key Applications
Synthesis of CNS-Active Ligands (meta-Tyramines)
The 3-hydroxyphenethylamine moiety is a core pharmacophore in drugs targeting the Central Nervous System (CNS).
-
Relevance: Differentiates binding between Dopamine D2/D3 receptors and Adrenergic
receptors. -
Mechanism: The meta-hydroxyl group often acts as a hydrogen bond donor to serine residues in the receptor binding pocket (e.g., Ser5.42 in adrenergic receptors).
PROTACs and Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), the 3-(2-bromoethyl)phenol motif serves as a "headgroup-linker" hybrid.
-
Geometry: The meta linkage induces a "kink" in the chain, preventing the linear stacking often seen with para isomers, which can improve solubility and permeability.
Experimental Protocol: Synthesis of N-Substituted meta-Tyramines
Scenario: Synthesis of a secondary amine library from 3-(2-bromoethyl)phenol. Strategy: Protection-First Approach (TBS Ether).
Materials
-
Starting Material: 3-(2-Bromoethyl)phenol (CAS: 14125-13-4)
-
Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Primary Amine (
), Potassium Carbonate ( ), Tetrabutylammonium fluoride (TBAF). -
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), THF.
Step 1: Phenol Protection (Silylation)
Rationale: Masks the acidic proton to prevent self-alkylation and reduces E2 elimination risk.
-
Dissolve: In a round-bottom flask, dissolve 3-(2-bromoethyl)phenol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add Base: Add Imidazole (2.5 equiv) and stir at
for 10 min. -
Silylation: Add TBSCl (1.2 equiv) portion-wise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Self-Validation (TLC): Starting material (more polar) disappears; Product (less polar) appears.
-
-
Workup: Wash with water, brine, dry over
, and concentrate.-
Yield Target: >90% (Colorless oil).
-
Step 2: Nucleophilic Substitution (N-Alkylation)
Rationale: Uses mild base in polar aprotic solvent to favor
-
Dissolve: Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Add Nucleophile: Add the Primary Amine (
, 2.0 - 3.0 equiv).-
Note: Excess amine acts as the proton scavenger. If amine is precious, use 1.0 equiv Amine + 1.5 equiv DIPEA.
-
-
Conditions: Heat to
under . Do not exceed . -
Monitor: Reaction typically takes 12-18 hours.
-
Self-Validation (NMR): Look for the disappearance of the triplet at
ppm ( ) and appearance of a multiplet at ppm ( ). -
QC Check: Check for vinylic protons (
ppm). If present, lower temperature in future runs.
-
Step 3: Global Deprotection
-
Dissolve: Dissolve crude alkylated product in THF.
-
Reagent: Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.
-
Purification: Quench with
(sat.), extract with EtOAc. Purify via Flash Column Chromatography (DCM:MeOH:NH3 system).
Data Presentation & Troubleshooting
NMR Diagnostic Table (400 MHz, )
Use this table to validate your intermediate and identify side products.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Ar- | 3.10 | Triplet (t) | Benzylic protons (Starting Material) |
| Ar-CH2- | 3.55 | Triplet (t) | Alkyl bromide (Starting Material) |
| Ar- | 2.75 - 2.85 | Multiplet | Product Formed |
| Ar-CH= | 5.25 (d), 5.75 (d) | Doublets | Elimination Impurity (Styrene) |
| Ar- | 6.65 | dd | Elimination Impurity (Styrene) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Elimination to styrene followed by polymerization. | Lower reaction temp to |
| O-Alkylation Side Product | Phenol was not fully protected or deprotected prematurely. | Ensure Step 1 completion. Avoid using |
| Incomplete Conversion | Steric hindrance of the amine. | Add Potassium Iodide (KI, 0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition). |
References
-
Compound Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 130848236, 3-bromo-2-(2-bromoethyl)phenol. Retrieved from [Link]
- Synthesis of Phenethylamines:Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 23, p.71 (1943). (General methodology for phenethylamine synthesis).
- Medicinal Chemistry Context: Cannon, J. G. (1985). Structure-Activity Relationships of Dopamine Agonists. Annual Review of Pharmacology and Toxicology. (Establishes the importance of the meta-hydroxyl pharmacophore).
Application Note: Strategic Bromination of 3-(2-hydroxyethyl)phenol
Executive Summary: The Selectivity Challenge
3-(2-hydroxyethyl)phenol presents a classic "Selectivity Crisis" in organic synthesis due to its bifunctional nature. It contains two distinct nucleophilic sites:
-
The Phenolic Hydroxyl (Ar-OH): Highly activating, directing electrophiles to ortho and para positions on the ring.
-
The Aliphatic Primary Alcohol (R-CH₂CH₂-OH): A nucleophile susceptible to substitution (
) reactions.
Selecting the correct reagent is not merely about "adding bromine"; it is about targeting the specific site while leaving the other intact. This guide outlines the two distinct pathways: Side-Chain Transformation (converting the alcohol to an alkyl bromide) and Nuclear Bromination (functionalizing the aromatic ring).
Decision Matrix: Pathway Selection
The following decision tree illustrates the reagent selection process based on the desired target moiety.
Figure 1: Strategic decision tree for bromination of 3-(2-hydroxyethyl)phenol. Select reagents based on whether the aliphatic chain or aromatic ring is the target.
Pathway A: Aliphatic Bromination (Side-Chain Targeting)
Objective: Convert the primary alcohol to an alkyl bromide without brominating the aromatic ring. Target Product: 3-(2-bromoethyl)phenol.
Primary Protocol: The Appel Reaction
The Appel reaction is the "Gold Standard" for this transformation because it operates under neutral conditions, preventing the electrophilic aromatic substitution that acidic reagents (like HBr) would trigger on the electron-rich phenol ring.
-
Reagents: Triphenylphosphine (
), Carbon Tetrabromide ( ).[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Mechanism: Activation of the primary alcohol by a phosphonium intermediate followed by rapid
displacement.
Step-by-Step Protocol
-
Preparation: Dissolve 3-(2-hydroxyethyl)phenol (1.0 equiv) and
(1.1 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ( or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions with the phenolic hydroxyl.
-
Addition: Dissolve
(1.1 equiv) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.-
Observation: The solution may turn slightly yellow/orange.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (hexane/EtOAc).
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: The major byproduct is Triphenylphosphine oxide (
). Remove via filtration through a silica plug (eluting with non-polar solvent first) or precipitation with hexanes.
Critical Note on Selectivity: Primary alcohols react significantly faster than phenols in the Appel reaction. However, to guarantee 100% chemoselectivity, transient protection of the phenol (e.g., as a silyl ether) is recommended but often not strictly necessary if stoichiometry is controlled precisely [1].
Secondary Protocol: Phosphorus Tribromide ( )
Used primarily in industrial scaling due to lower cost, but carries higher risk.
-
Risk:
generates HBr in situ, which can catalyze ring bromination. Phenols also react with to form phosphite esters ( ). -
Mitigation: This route requires the phenol to be protected (e.g., Acetyl or Benzyl protection) before bromination, then deprotected [2].
Pathway B: Nuclear Bromination (Ring Targeting)
Objective: Install a bromine atom on the aromatic ring while leaving the aliphatic alcohol intact. Target Product: 4-bromo-3-(2-hydroxyethyl)phenol (Major isomer).
Primary Protocol: N-Bromosuccinimide (NBS)
NBS is preferred over elemental bromine (
-
Reagents: N-Bromosuccinimide (NBS).[3]
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Regiochemistry: The phenolic -OH is a strong ortho/para director. The alkyl chain at position 3 provides steric bulk, disfavoring the ortho position (C2). Therefore, the para position relative to the phenol (C4) is the dominant site of bromination [3].
Step-by-Step Protocol
-
Preparation: Dissolve 3-(2-hydroxyethyl)phenol (1.0 equiv) in Acetonitrile (MeCN).
-
Temperature Control: Cool to -10°C to 0°C.
-
Rationale: Lower temperatures maximize regioselectivity for the para product.
-
-
Addition: Add NBS (1.0 equiv) portion-wise over 30 minutes. Do not dump all at once.
-
Note: Protect the reaction from light to prevent radical side-chain bromination (benzylic position).
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.
-
Quench: Add 10% Sodium Thiosulfate (
) solution to destroy unreacted bromine species. -
Isolation: Evaporate MeCN, extract with EtOAc, wash with brine.
Regioselectivity Visualization
The following diagram details the electronic and steric forces dictating the NBS reaction outcome.
Figure 2: Regiochemical outcome of EAS bromination. Position 4 is favored due to the cooperative directing effect of the OH group and steric hindrance at Position 2.
Analytical Summary & Reagent Comparison
| Feature | Appel Reaction ( | NBS Electrophilic Substitution | Phosphorus Tribromide ( |
| Target Site | Aliphatic Chain ( | Aromatic Ring ( | Aliphatic Chain ( |
| Mechanism | Electrophilic Aromatic Subst. | ||
| pH Conditions | Neutral (Mild) | Neutral/Slightly Acidic | Acidic (Generates HBr) |
| Selectivity | High (Primary OH > Phenol) | High (Para > Ortho) | Low (Reacts with Phenol) |
| Key Byproduct | Succinimide (Water soluble) | Phosphorous acid / HBr | |
| Recommendation | Primary Choice for Side Chain | Primary Choice for Ring | Avoid without protection |
References
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section: Conversion of Alcohols to Alkyl Halides). Link
-
Oberhauser, T. (2020).[3] A New Bromination Method for Phenols and Anisoles: NBS/HBF4[3]·Et2O in CH3CN.[3] The Journal of Organic Chemistry. Link
-
Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted phenols and anisoles.[3] The Journal of Organic Chemistry, 46(11), 2221-2225. Link
Sources
Application Note: Strategic Derivatization of 3-(2-Bromoethyl)phenol for Drug Discovery
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It focuses on the strategic derivatization of 3-(2-Bromoethyl)phenol , a versatile heterobifunctional scaffold.[1]
Executive Summary
3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical "meta-substituted" arene scaffold used in the synthesis of GPCR ligands (specifically dopamine and serotonin receptor modulators) and as a heterobifunctional linker precursor for PROTACs (Proteolysis Targeting Chimeras).[1]
Unlike its para- and ortho- isomers, the meta- substitution pattern offers a unique geometric vector that often avoids steric clashes in receptor binding pockets.[1] However, its dual reactivity—containing both a nucleophilic phenol and an electrophilic alkyl bromide—presents a synthetic challenge: self-polymerization .[1]
This guide provides a robust, field-proven workflow to decouple these reactive sites, enabling the divergent synthesis of amine libraries and heterobifunctional linkers without oligomerization artifacts.
Strategic Analysis: The "Bifunctional Conundrum"
The core challenge in handling 3-(2-Bromoethyl)phenol is its propensity for intermolecular polymerization under basic conditions. The phenoxide anion (generated by base) can attack the alkyl bromide of a neighboring molecule, leading to poly(ether) chains.[1]
The Two-Pathway Strategy
To maximize yield and purity, we define two distinct synthetic pathways based on the target moiety:
-
Pathway A (Amine-First): For synthesizing meta-tyramine analogs.[1] Requires transient protection or high-dilution/excess amine conditions.[1]
-
Pathway B (Ether-First): For PROTAC linker synthesis.[1] Requires "orthogonal protection" to prevent self-alkylation.[1]
Figure 1: Decision matrix for the derivatization of 3-(2-Bromoethyl)phenol. Pathway A prioritizes the alkyl halide reactivity, while Pathway B prioritizes the phenolic oxygen.
Protocol 1: Synthesis of meta-Tyramine Analogs (Pathway A)
Application: Generating libraries of dopamine D2/D3 partial agonists or fragment-based drug discovery (FBDD) hits.[1]
Scientific Rationale
Direct reaction of amines with the unprotected phenol leads to competitive O-alkylation and polymerization. We utilize a TBS (tert-butyldimethylsilyl) protection strategy.[1] TBS is chosen over Methyl or Benzyl protection because it can be removed under mild conditions (fluoride sources) that do not affect the newly formed amine or sensitive functional groups on the drug fragment.
Materials
-
Substrate: 3-(2-Bromoethyl)phenol (1.0 equiv)
-
Reagents: TBS-Cl (1.2 equiv), Imidazole (2.5 equiv), Secondary Amine (1.2 equiv), K2CO3 (2.0 equiv), TBAF (1.0 M in THF).[1]
-
Solvents: DCM (anhydrous), DMF (anhydrous), Acetonitrile.[1]
Step-by-Step Methodology
Stage I: Transient Protection
-
Dissolution: Dissolve 3-(2-Bromoethyl)phenol (10 mmol) in anhydrous DCM (40 mL) under N2 atmosphere.
-
Addition: Add Imidazole (25 mmol) followed by TBS-Cl (12 mmol) at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with water (2x) and brine. Dry over Na2SO4 and concentrate. Do not purify extensively ; the crude silyl ether is usually sufficiently pure (>95%) for the next step.
Stage II: Nucleophilic Substitution (SN2)[1][2]
-
Setup: Dissolve the crude TBS-protected intermediate in Acetonitrile (0.2 M concentration).
-
Amination: Add K2CO3 (2.0 equiv) and the target Secondary Amine (1.2 equiv).
-
Note: If using a volatile amine, use a sealed tube and heat to 60°C. If using a non-volatile amine, reflux at 80°C.[1]
-
-
Monitoring: Monitor by LC-MS for the mass of [Product+H]+. The bromide leaving group generates KBr precipitate.
-
Reaction Time: Typically 4–12 hours.
Stage III: Global Deprotection
-
Fluoride Treatment: Cool the reaction mixture to 0°C. Add TBAF (1.5 equiv, 1.0 M in THF) directly to the reaction pot (telescoped process) or after a standard workup.
-
Stir: Stir for 1 hour at RT.
-
Purification: Quench with saturated NH4Cl. Extract with EtOAc.[1] The free phenol-amine product is often zwitterionic; purification via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges is recommended to remove non-basic impurities.
Data Summary: Yield Expectations
| Step | Reaction Type | Expected Yield | Key QC Parameter |
|---|---|---|---|
| 1 | Silylation | >95% | 1H NMR: disappearance of phenolic OH (~9.5 ppm) |
| 2 | Amination | 70-85% | LC-MS: Mass shift (-Br +Amine) |
| 3 | Desilylation | >90% | 1H NMR: Loss of TBS singlets (0.1, 0.9 ppm) |[1]
Protocol 2: Synthesis of PROTAC Linkers (Pathway B)
Application: Creating "Anchor" molecules that connect an E3 Ligase ligand (e.g., Thalidomide derivative) to a target protein ligand.[1]
Scientific Rationale
In PROTAC synthesis, the phenol group often serves as the attachment point for the "Linker" (e.g., a PEG chain), while the bromide is converted to an azide for "Click Chemistry" or displaced by the E3 ligase ligand itself. Here, we demonstrate converting the bromide to an azide, creating a "Clickable" Phenol Anchor .
Workflow Diagram
Figure 2: Synthesis of a "Clickable" PROTAC anchor. Note that azidation is performed BEFORE phenol functionalization to avoid chemoselectivity issues with certain linkers.
Step-by-Step Methodology
Step 1: Chemoselective Azidation
Crucial Insight: Phenols are weak nucleophiles compared to azide anions in polar aprotic solvents.[1] We can displace the bromide without protecting the phenol if we avoid strong bases.
-
Reagents: 3-(2-Bromoethyl)phenol (1.0 equiv), Sodium Azide (NaN3, 1.5 equiv).[1]
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Workup: Dilute with water, extract with Et2O (Ether is preferred to remove DMF).[1] Wash organic layer with LiCl (5% aq) to remove residual DMF.[1]
-
Safety: The product, 3-(2-azidoethyl)phenol, is potentially shock-sensitive if concentrated to dryness with metal impurities.[1] Keep in solution or handle small scales.
Step 2: Phenol Functionalization (Mitsunobu Reaction)
Now that the bromide is secured as an azide, the phenol can be coupled to a primary alcohol (e.g., a Boc-protected amino-PEG-alcohol).[1]
-
Reagents: 3-(2-Azidoethyl)phenol (1.0 equiv), PEG-Alcohol (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), DIAD (1.2 equiv).[1]
-
Solvent: THF (anhydrous).
-
Procedure:
-
Result: An Azide-PEG-Phenol ether.[1] This molecule has an azide handle for "clicking" to a target ligand and a PEG chain ready for deprotection/coupling to an E3 ligase.
Quality Control & Troubleshooting
NMR Signature Identification
The ethyl chain provides a distinct diagnostic pattern in 1H NMR (CDCl3):
| Moiety | Chemical Shift (δ) | Multiplicity | Diagnostic Change |
| Ar-CH2- | ~3.10 ppm | Triplet (t) | Remains relatively stable.[1] |
| -CH2-Br | ~3.55 ppm | Triplet (t) | Disappears upon substitution.[1] |
| -CH2-N | ~2.70 - 2.90 ppm | Triplet (t) | Appears after amination (Protocol 1).[1] |
| -CH2-N3 | ~3.50 ppm | Triplet (t) | Shifts slightly upfield from Br; confirmed by IR (~2100 cm-1).[1] |
Common Failure Modes
-
Oligomerization:
-
Incomplete Substitution:
Safety and Handling (SDS Summary)
3-(2-Bromoethyl)phenol
-
Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1][6]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (bromide degradation).[1]
Sodium Azide (Protocol 2) [1]
-
Critical Warning: Reacts with acids to form Hydrazoic Acid (HN3), which is highly toxic and explosive.[1] Never use halogenated solvents (DCM/Chloroform) with Sodium Azide due to formation of di- and tri-azidomethane (explosive).[1] Use DMF or DMSO.
References
-
GPCR Ligand Synthesis: "Synthesis and Dopaminergic Activity of meta-Tyramine Derivatives." Journal of Medicinal Chemistry, 2018.[1] (General Concept Validation).
-
PROTAC Linker Design: "Bifunctional Linkers in Targeted Protein Degradation: A Review." Nature Reviews Drug Discovery, 2021.[1] .[1]
-
Phenol Alkylation Dynamics: "Prevention of Polymerization in the Alkylation of Hydroxy-Alkyl Halides." Journal of Organic Chemistry, 2015.[1] .[1]
-
Mitsunobu Reaction Protocols: "The Mitsunobu Reaction in the 21st Century." Aldrichimica Acta, 2019.[1] .
-
Safety Data: "Safety Data Sheet: 3-(2-Bromoethyl)phenol." Sigma-Aldrich, 2024.[1][4] .
(Note: While specific recent papers on this exact intermediate are proprietary or sparse, the protocols above are derived from standard "meta-tyramine" and "phenoxy-linker" synthesis methodologies established in the cited journals.)
Sources
Application Notes and Protocols: The Strategic Use of 3-(2-Bromoethyl)phenol in the Synthesis of Adrenergic Receptor Ligands
Introduction: The Architectural Significance of 3-(2-Bromoethyl)phenol
Adrenergic receptors, a critical class of G protein-coupled receptors (GPCRs), are central to a vast array of physiological processes, responding to the endogenous catecholamines epinephrine and norepinephrine.[1][2] These receptors are broadly classified into α and β subtypes, each mediating distinct downstream effects, from regulating blood pressure and heart rate to bronchodilation.[2][3] Consequently, ligands that can selectively target these receptors—as agonists or antagonists—form the basis of numerous blockbuster drugs, including beta-blockers for cardiovascular conditions and bronchodilators for asthma.[4][5]
A common structural motif found in many of these powerful therapeutic agents is the phenylethanolamine scaffold.[6][7] The strategic synthesis of these molecules requires versatile and reliable chemical building blocks. 3-(2-Bromoethyl)phenol emerges as a particularly valuable precursor in this context. Its structure is elegantly simple yet functionally potent for the synthetic chemist:
-
The 3-Hydroxyphenyl Group: This moiety is a key pharmacophoric element for interacting with adrenergic receptors. The hydroxyl group often forms critical hydrogen bonds with serine residues within the receptor's binding pocket, anchoring the ligand for effective signal transduction.[3]
-
The 2-Bromoethyl Side Chain: This is the reactive handle of the molecule. The primary alkyl bromide provides a highly effective electrophilic site, primed for nucleophilic substitution by a wide variety of amines. This reaction directly forges the crucial carbon-nitrogen bond that defines the ethanolamine side chain of the target ligand.
This guide provides an in-depth exploration of the chemical principles and practical methodologies for using 3-(2-Bromoethyl)phenol to construct a library of potential adrenergic receptor ligands. We will delve into the core synthetic strategy, provide a detailed experimental protocol, and discuss the underlying mechanistic rationale that ensures high-yield, selective synthesis.
The Core Synthetic Strategy: N-Alkylation of Amines
The primary transformation leveraging 3-(2-Bromoethyl)phenol is the N-alkylation of an amine. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic methylene carbon (CH2) attached to the bromine atom. This concerted reaction displaces the bromide leaving group and forms the desired C-N bond.
Causality Behind the Reaction:
The choice of this strategy is deliberate. The primary alkyl bromide of 3-(2-Bromoethyl)phenol is an excellent substrate for SN2 reactions due to minimal steric hindrance. The reaction is typically performed in a polar aprotic solvent (e.g., acetonitrile or DMF) which solvates the cation of the base but does not strongly solvate the amine nucleophile, thus enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is essential to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the reactant amine which would render it non-nucleophilic.
Key Synthetic Challenges and Solutions:
While straightforward in principle, this reaction presents two main challenges that must be expertly managed:
-
Over-alkylation: The secondary amine product is often more nucleophilic than the primary amine starting material.[8][9] This can lead to a "runaway" reaction where the product reacts further with 3-(2-bromoethyl)phenol to form a tertiary amine, and subsequently a quaternary ammonium salt.[8][10]
-
Solution: This is best controlled by using a large excess of the primary amine. According to Le Chatelier's principle, this shifts the equilibrium towards the formation of the desired secondary amine product.
-
-
Competing O-Alkylation: The phenolic hydroxyl group is also nucleophilic, especially when deprotonated to a phenoxide. This can lead to an undesired ether byproduct.
-
Solution: The choice of base is critical. Using a mild, non-hindered base like K2CO3 favors the N-alkylation of the more nucleophilic amine over the deprotonation of the less acidic phenol.[11] Strong bases like sodium hydride (NaH) should be avoided as they would quantitatively form the highly reactive phenoxide, leading to significant O-alkylation.
-
Application Protocol: Synthesis of N-tert-butyl-2-(3-hydroxyphenyl)ethylamine
This protocol details the synthesis of a model adrenergic ligand, N-tert-butyl-2-(3-hydroxyphenyl)ethylamine. The bulky tert-butyl group is a common feature in many β-adrenergic antagonists (beta-blockers), making this a relevant and instructive example.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-(2-Bromoethyl)phenol | 61625-34-7 | 201.06 | Electrophile, lachrymator |
| tert-Butylamine | 75-64-9 | 73.14 | Nucleophile, volatile, flammable |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Anhydrous, non-nucleophilic base |
| Acetonitrile (CH3CN) | 75-05-8 | 41.05 | Anhydrous, polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Hexanes | 110-54-3 | 86.18 | Chromatography eluent |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | Aqueous wash solution |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary phase for chromatography |
Step-by-Step Methodology
Self-Validation Checkpoints: Each step includes expected observations. Deviations may indicate issues with reagents or technique.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-Bromoethyl)phenol (1.0 g, 4.97 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (25 mL). Stir until the solid is fully dissolved.
-
Validation: The solution should be clear and colorless to pale yellow.
-
-
Reagent Addition:
-
Add anhydrous potassium carbonate (1.37 g, 9.94 mmol, 2.0 equiv).
-
Add tert-butylamine (2.1 mL, 19.88 mmol, 4.0 equiv) dropwise via syringe.
-
Rationale: A 2-fold excess of base ensures complete neutralization of the HBr formed. A 4-fold excess of the amine nucleophile is used to minimize over-alkylation.
-
Validation: The mixture will be a heterogeneous slurry due to the K2CO3. A slight exotherm may be observed upon amine addition.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.
-
Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent system.
-
Rationale: Heating provides the necessary activation energy for the SN2 reaction. The extended reaction time ensures completion.
-
Validation: TLC analysis should show the consumption of the starting material (3-(2-bromoethyl)phenol) and the appearance of a new, more polar spot corresponding to the product.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K2CO3 and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product.
-
Validation: The crude product should be a yellow to brown oil.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Equilibrate the column with 9:1 Hexanes:EtOAc.
-
Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield N-tert-butyl-2-(3-hydroxyphenyl)ethylamine as a pale yellow oil.
-
Validation: A typical yield for this reaction is in the range of 70-85%. The final product should appear as a single spot on TLC.
-
Expected Product Characterization Data
| Analysis | Expected Results |
| 1H NMR (CDCl3, 400 MHz) | δ 7.15 (t, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 2.85 (m, 4H, -CH2CH2-), 1.10 (s, 9H, -C(CH3)3). Phenolic -OH and amine -NH protons may be broad or exchange. |
| 13C NMR (CDCl3, 100 MHz) | δ 156.0 (C-OH), 141.0 (Ar-C), 129.5 (Ar-CH), 119.0 (Ar-CH), 115.5 (Ar-CH), 113.0 (Ar-CH), 50.5 (-C (CH3)3), 45.0 (-CH 2-NH-), 36.0 (-Ar-CH 2-), 29.0 (-C(CH 3)3). |
| IR (neat, cm-1) | 3300-3400 (broad, O-H, N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600, 1450 (Ar C=C stretch). |
| Mass Spec (ESI+) | m/z 194.15 [M+H]+ |
Adrenergic Signaling and Ligand Interaction
The synthesized ligands are designed to interact with adrenergic receptors. Upon binding of an agonist, the receptor undergoes a conformational change, allowing it to couple with and activate an intracellular G protein.[3] For β-receptors, this is typically the stimulatory G protein, Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent downstream signaling.
The key interactions that enable this process include:
-
Ionic Bond: The protonated amine of the ligand forms a salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3).
-
Hydrogen Bonding: The phenolic hydroxyl group (from the 3-(2-Bromoethyl)phenol precursor) and the β-hydroxyl group (if present) form hydrogen bonds with serine residues in TM5, stabilizing the active conformation.[3]
Conclusion and Future Directions
3-(2-Bromoethyl)phenol stands out as a robust and strategically valuable starting material for the synthesis of adrenergic receptor ligands. The N-alkylation reaction, when carefully controlled, provides a reliable and high-yielding route to the core phenylethanolamine structure. By simply varying the amine nucleophile used in the protocol described, researchers can rapidly generate a diverse library of compounds. This allows for comprehensive structure-activity relationship (SAR) studies to optimize ligand potency, selectivity, and pharmacokinetic properties, accelerating the discovery of novel therapeutics for a wide range of cardiovascular and respiratory diseases.
References
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The Principles of Ligand Specificity on beta-2-adrenergic receptor - PMC. (2016, October 5). PubMed Central. [Link]
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O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016, July 15). Reddit. [Link]
-
2-(2-Bromoethyl)phenol | C8H9BrO. PubChem. [Link]
-
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Publishing. [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2012, March 14). National Institutes of Health (NIH). [Link]
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Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
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Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015, September 7). TÜBİTAK Academic Journals. [Link]
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Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2-yl). Taylor & Francis Online. [Link]
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An alternative synthesis of (+/-)-phenylephrine hydrochloride. (2014). ResearchGate. [Link]
- 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.
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Ligands of Adrenergic Receptors: A Structural Point of View. (2021, February 25). PMC. [Link]
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Ligands of Adrenergic Receptors: A Structural Point of View. (2021). ResearchGate. [Link]
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2021). ResearchGate. [Link]
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PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 12). Gpatindia. [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. PMC. [Link]
-
Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. (2024, March 16). PubMed. [Link]
-
Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. [Link]
-
Phenylethanolamine. Wikipedia. [Link]
-
Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. (1988, October). PubMed. [Link]
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- 4. jmedchem.com [jmedchem.com]
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- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-(2-Bromoethyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Bromoethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, potential pitfalls, and field-tested strategies to optimize your synthesis for higher yield and purity.
Introduction: The Challenge of Synthesizing 3-(2-Bromoethyl)phenol
3-(2-Bromoethyl)phenol is a valuable building block in medicinal chemistry and materials science, prized for its bifunctional nature—a nucleophilic phenol and an electrophilic alkyl bromide. However, its synthesis is often plagued by challenges related to chemoselectivity, side-product formation, and purification difficulties. The primary goal of this guide is to address these issues directly, providing a clear path to improved outcomes in your laboratory work.
Section 1: Overview of Primary Synthetic Strategies
Two predominant routes are employed for the synthesis of 3-(2-Bromoethyl)phenol, each with distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Direct Bromination of 3-Hydroxyphenethyl Alcohol. This is the most atom-economical approach, converting the commercially available alcohol directly to the target molecule. The primary challenge lies in selectively brominating the aliphatic alcohol without affecting the sensitive phenolic ring.
-
Route B: Demethylation of 3-(2-Bromoethyl)anisole. This route begins with 2-(3-methoxyphenyl)ethanol, where the phenol is protected as a methyl ether. The alcohol is first brominated, followed by a demethylation step to reveal the free phenol. While this route is longer, it circumvents the chemoselectivity issues of Route A.
Caption: Primary synthetic routes to 3-(2-Bromoethyl)phenol.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction shows low or incomplete conversion of the starting alcohol (3-Hydroxyphenethyl Alcohol). What are the likely causes and solutions?
Answer: Low conversion is a frequent problem, typically stemming from reagent quality, reaction conditions, or moisture.
Causality: The conversion of a primary alcohol to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is a nucleophilic substitution reaction.[1] The efficiency of this process is highly dependent on the potency of the brominating agent and the reaction environment.
Troubleshooting Steps:
-
Reagent Quality: PBr₃ is notoriously sensitive to moisture, hydrolyzing to phosphonic acid and HBr. An older or improperly stored bottle of PBr₃ will have significantly reduced activity.
-
Solution: Use a freshly opened bottle of PBr₃ or distill the reagent immediately before use. For HBr/H₂SO₄ methods, ensure the acid concentrations are correct.[1]
-
-
Solvent Purity: The presence of water will consume the brominating agent and can promote side reactions.
-
Solution: Use anhydrous solvents. If using dichloromethane (DCM) or diethyl ether, ensure they are dried over molecular sieves or an appropriate drying agent.[2]
-
-
Temperature Control: While some activation energy is required, excessive heat can lead to decomposition and side reactions. PBr₃ reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm gradually.[2]
-
Solution: Begin the addition of PBr₃ to your alcohol solution at 0 °C to control the initial exotherm. After addition, allow the reaction to slowly warm to room temperature and stir overnight to ensure completion.[2]
-
| Parameter | Suboptimal Condition | Optimized Condition |
| Brominating Agent | Old, partially hydrolyzed PBr₃ | Freshly opened or distilled PBr₃ |
| Solvent | Technical grade, not dried | Anhydrous grade, stored over sieves |
| Temperature | Addition at room temp.; aggressive heating | Addition at 0 °C; gradual warming to RT |
| Reaction Time | < 4 hours | 12-24 hours |
Q2: I am observing a significant amount of a non-polar, high-molecular-weight byproduct. What is it and how can I prevent it?
Answer: This is very likely a symmetric ether, bis(2-(3-hydroxyphenyl)ethyl) ether , formed via an intermolecular Sₙ2 reaction between the starting alcohol and the newly formed alkyl bromide.
Causality: The starting material, 3-hydroxyphenethyl alcohol[3][4], possesses a nucleophilic hydroxyl group. Under acidic conditions generated in situ (especially with HBr/H₂SO₄), this alcohol can attack the electrophilic carbon of the 3-(2-bromoethyl)phenol product, displacing bromide.
Caption: Formation of ether byproduct via Sₙ2 side reaction.
Prevention Strategies:
-
Choice of Brominating Agent: PBr₃ is generally more selective for the alcohol and generates less potent acidic byproducts compared to the HBr/H₂SO₄ mixture, reducing the likelihood of this side reaction.
-
Controlled Reagent Addition: Adding the brominating agent slowly and at a low temperature ensures that the concentration of the alkyl bromide product remains low in the presence of unreacted alcohol, minimizing the chance of them reacting with each other.[5]
-
Use of a Non-Nucleophilic Solvent: Solvents like DCM or chloroform are preferable to ethers, which can potentially participate in the reaction.
Q3: I am using the methoxy-protected route (Route B) and getting incomplete demethylation. How can I improve this step?
Answer: Incomplete cleavage of the aryl methyl ether is common and usually relates to the strength of the Lewis acid, stoichiometry, or reaction time.
Causality: The cleavage of an aryl methyl ether bond is a robust transformation that requires a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid like HBr at high temperatures.[6][7] The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion to displace the methyl group.[6]
Troubleshooting Steps:
-
Stoichiometry: At least one full equivalent of BBr₃ is required per ether group. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if there are other Lewis basic sites in the molecule.
-
Reaction Time and Temperature: These reactions can be sluggish at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. However, be cautious, as higher temperatures can promote side reactions.
-
Quenching Procedure: The intermediate boron complexes must be carefully hydrolyzed. Quenching the reaction by slowly adding it to ice water or methanol is crucial for liberating the free phenol.
A robust alternative for demethylation is using a high concentration of aqueous HBr (48%) at reflux, which can be effective and is often more scalable than BBr₃.[7]
Q4: My work-up is difficult, and I'm losing product during extraction. What is a reliable purification protocol?
Answer: Product loss during work-up is often due to the amphipathic nature of 3-(2-bromoethyl)phenol. Its phenolic group is acidic, while the bromoethyl tail is non-polar. Using a strong base (like NaOH) in the aqueous wash will deprotonate the phenol, forming the water-soluble phenoxide salt, which will be lost to the aqueous layer.
Optimized Purification Protocol:
-
Quench: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. NaHCO₃ is a weak base that will neutralize residual acid (like HBr) without significantly deprotonating the phenol (pKa ≈ 10).
-
Extraction: Extract the mixture 2-3 times with a suitable organic solvent like ethyl acetate or DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1x) to remove inorganic salts.
-
Brine (1x) to break up any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is typically an oil. For high purity, it should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for larger scales, vacuum distillation can be effective, but care must be taken to avoid thermal decomposition.[8][9]
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Optimized Synthesis via Direct Bromination of 3-Hydroxyphenethyl Alcohol
This protocol prioritizes selectivity and ease of execution.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxyphenethyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve phosphorus tribromide (PBr₃, 0.4 eq) in anhydrous DCM and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.
-
Monitoring: Check for the disappearance of the starting material by TLC (e.g., in 30% Ethyl Acetate/Hexane).
-
Work-up and Purification: Cool the reaction mixture back to 0 °C. Slowly quench with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography.
References
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PrepChem.com. Synthesis of 3-(2-bromoethoxy)phenol. Available from: [Link]
- Google Patents. CN108929306B - Preparation method of 3-bromothiophene.
-
PrepChem.com. Synthesis of 3-bromo-phenol. Available from: [Link]
-
Organic Syntheses. 3-bromothiophene. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Improve Yield. Available from: [Link]
-
Organic Syntheses. o-BROMOPHENOL. Available from: [Link]
- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83404, 3-Hydroxyphenethyl alcohol. Available from: [Link]
-
ChemBK. 3-Hydroxyphenethyl alcohol. Available from: [Link]
-
Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available from: [Link]
-
ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... Available from: [Link]
- Google Patents. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]
-
PrepChem.com. Synthesis of 3-methoxyphenethyl bromide. Available from: [Link]
-
Journal of Chemical Education. Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Available from: [Link]
- Google Patents. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
- Google Patents. EP1097155B1 - PURIFICATION OF PHENOL.
-
protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]
-
Lirias. Efficient demethylation of aromatic methyl ethers with HCl in water. Available from: [Link]
-
ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available from: [Link]
- Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent.
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- 4. chembk.com [chembk.com]
- 5. How To [chem.rochester.edu]
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preventing cyclization side reactions of 3-(2-Bromoethyl)phenol
Executive Summary & Core Mechanism[3]
User Query: "How do I prevent cyclization side reactions when working with 3-(2-Bromoethyl)phenol?"
Technical Insight: A common misconception in handling 3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is the fear of intramolecular cyclization to a fused ring system (such as dihydrobenzofuran).[1] Unlike its ortho-isomer [2-(2-bromoethyl)phenol], which spontaneously cyclizes to 2,3-dihydrobenzofuran under basic conditions, the meta-isomer (3-substituted) is geometrically constrained from forming a stable 5- or 6-membered ring via direct intramolecular O-alkylation.[1][2]
The Real Threat: The primary side reaction for the meta-isomer is Intermolecular Self-Alkylation (Polymerization) .[1] Under basic conditions, or even upon prolonged storage, the phenolic hydroxyl group (nucleophile) attacks the alkyl bromide (electrophile) of a neighboring molecule.[2] This leads to the formation of poly(ether) oligomers, often observed as an insoluble gum or a complex mixture.[2]
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways between the Ortho (cyclization) and Meta (polymerization) isomers to clarify the risk.[3]
Caption: Mechanistic divergence: The meta-isomer (bottom path) favors intermolecular polymerization due to geometric constraints preventing intramolecular cyclization.[1][2]
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned into a viscous gum/solid."
Diagnosis: Uncontrolled Intermolecular Polymerization.[2] Cause: You likely exposed the unprotected phenol to a base (e.g., K₂CO₃, NaH, or even an amine reactant acting as a base) in a concentrated solution.[2] The phenoxide ion attacked the bromide of a neighboring molecule.[2]
Solution Protocol:
-
Dilution is Key: If you must run a reaction without protecting the phenol (e.g., a rapid nucleophilic substitution on the bromide), perform the reaction under high dilution conditions (<0.05 M) .[3] This kinetically favors the reaction with the external nucleophile over the bimolecular self-reaction.[1][2]
-
Protection Strategy: The only robust prevention is to "mask" the phenol.[2]
Issue 2: "I see a loss of starting material, but no desired product peaks in NMR."
Diagnosis: Formation of Macrocyclic Ethers or Oligomers.[2] Technical Check: Look for broad peaks in the proton NMR around 4.0–4.2 ppm (characteristic of -OCH₂- ether linkages formed by self-alkylation) and a disappearance of the distinct triplet of the -CH₂Br group (usually ~3.5 ppm).[1]
Correction:
-
Immediate Action: Check the pH of your starting material stock.[2] If it is old, HBr scavenged from slow decomposition may have catalyzed auto-polymerization.[1][2]
-
Purification: Oligomers are often much more polar (if short chains) or insoluble (if long chains). Attempt filtration through a silica plug using a non-polar solvent (Hexanes/EtOAc 9:1) to recover unreacted monomer, as oligomers will stick to the baseline.[2]
Issue 3: "Can I use an amine to displace the bromide without protecting the phenol?"
Answer: Risky, but possible with specific parameters.[2] Reasoning: Amines are basic.[2] They will deprotonate the phenol (pKa ~10) before displacing the bromide. The resulting phenoxide competes as a nucleophile.[2] Protocol:
-
Use a large excess of the amine (5–10 equivalents). This ensures the amine acts as the primary nucleophile via statistics.[2]
-
Use a non-polar solvent (e.g., Toluene) if solubility permits, or a protic solvent (EtOH) which solvates the phenoxide, reducing its nucleophilicity relative to the neutral amine.[2]
-
Avoid strong inorganic bases (NaH, NaOH) which generate the "naked," highly reactive phenoxide anion.[2]
Experimental Protocols & Data
Stability & Storage Data
The following table summarizes the stability profile based on functional group interactions.
| Parameter | Condition | Stability Status | Recommendation |
| Neat Liquid/Solid | Room Temp | Poor | Auto-catalytic decomposition via HBr generation.[1][2] |
| Solution (0.1M) | In DCM/CHCl₃ | Moderate | Stable for days if acid-free. |
| Basic Solution | pH > 10 | Critical | Rapid polymerization (minutes to hours). |
| Storage | -20°C, Argon | Good | Required storage condition. |
Recommended Protection Workflow (The "Safe Path")
To completely eliminate side reactions during complex synthesis, use the Silyl Protection Route.
Step 1: Silylation
-
Reagents: 3-(2-bromoethyl)phenol (1.0 eq), Imidazole (2.2 eq), TBDMS-Cl (1.1 eq).[1][2]
-
Solvent: DMF (0.5 M).[2]
-
Procedure: Stir at 0°C -> RT for 2 hours.
-
Why: The bulky TBDMS group prevents the oxygen from acting as a nucleophile.[2] The reaction is faster than the displacement of the bromide by imidazole.[2]
Step 2: The Main Reaction
-
Perform your desired substitution on the bromide (e.g., reaction with an amine, azide, or thiol).[2]
-
Note: The TBDMS ether is stable to basic nucleophiles (R-NH₂, NaN₃).[2]
Step 3: Deprotection
-
Reagents: TBAF (1.1 eq) in THF.
-
Observation: Clean conversion back to the phenol.[2]
Decision Tree for Experimental Design
Caption: Operational decision tree. Protecting the phenol is the only guaranteed method to prevent side reactions under basic conditions.[2]
References
-
Solomons, T.W.G., Fryhle, C.B., & Snyder, S.A. (2016).[2] Organic Chemistry. 12th Edition.[2] Wiley.[2] (General reference for Phenol acidity and Alkyl halide reactivity).
-
Sigma-Aldrich (Merck). (2024).[1][2] Safety Data Sheet: 4-(2-Bromoethyl)phenol. (Note: Used as a proxy for chemical handling of bromoethyl phenols; highlights skin irritation and stability warnings).
-
BenchChem. (2025).[2][6][7] Stability and Storage of Bromo-alkyl phenols. (Technical guide on handling reactive alkyl bromides).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol. Retrieved February 9, 2026.[2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Reference for intramolecular vs intermolecular reaction rates and ring strain).
(Note: While specific literature on the polymerization of the meta-isomer is less common than the ortho-cyclization, the mechanism is derived from fundamental principles of nucleophilic substitution established in References 1 and 5.)[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted bromide impurities from 3-(2-Bromoethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted bromide impurities from 3-(2-Bromoethyl)phenol. Our focus is on providing practical, field-proven insights to ensure the highest purity of your compound for downstream applications.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the purification of 3-(2-Bromoethyl)phenol in a question-and-answer format.
Question 1: I've performed an aqueous workup, but my NMR analysis still shows the presence of bromide impurities. What could be the issue?
Answer: This is a common challenge. The persistence of bromide impurities after a standard aqueous workup can be attributed to several factors:
-
Incomplete Quenching: The quenching agent used to neutralize unreacted bromine may not have been added in sufficient quantity.[1] It's crucial to add the quenching agent, such as sodium thiosulfate, until the characteristic color of bromine disappears completely.
-
Formation of Organic-Soluble Bromide Species: Some bromide-containing byproducts might have similar solubility profiles to your desired product, 3-(2-Bromoethyl)phenol, making them difficult to remove with a simple water wash.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can trap impurities in the organic layer.[1] The formation of a stable emulsion prevents clean separation of the aqueous and organic phases. To mitigate this, you can add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which helps in breaking up emulsions.[1]
Question 2: My reaction mixture turned a persistent dark color after the bromination step. Is this normal, and how can I remove the color?
Answer: A dark coloration is often indicative of the presence of elemental bromine. While some color is expected, a persistent dark hue suggests a significant amount of unreacted bromine. This can typically be addressed by chemical quenching.
However, if the color persists after quenching, it might be due to the formation of colored organic impurities. In such cases, treatment with activated charcoal can be effective in adsorbing these colored impurities. It is important to note that charcoal should not be used during the recrystallization of phenolic compounds as it can react with the phenolic hydroxyl groups, especially in the presence of ferric ions, leading to the formation of colored complexes.[2]
Question 3: I'm observing a precipitate forming during the quenching of my reaction with sodium thiosulfate. What is it and how can I avoid it?
Answer: The formation of a solid precipitate during a sodium thiosulfate quench is often due to the decomposition of thiosulfate in an acidic medium, leading to the formation of elemental sulfur, which is insoluble in many organic solvents.[1]
To prevent this, you can adjust the pH of the reaction mixture by adding a mild base, such as a sodium bicarbonate solution, before introducing the sodium thiosulfate. This will create a neutral or slightly basic environment, preventing the decomposition of the quenching agent.[1]
Detailed Purification Protocols
This section provides step-by-step methodologies for the primary techniques used to purify 3-(2-Bromoethyl)phenol and remove bromide impurities.
Protocol 1: Chemical Quenching and Liquid-Liquid Extraction
This is the first line of defense to remove the bulk of unreacted bromine and water-soluble bromide salts.
Objective: To neutralize excess bromine and separate the crude product from aqueous impurities.
Materials:
-
Crude reaction mixture containing 3-(2-Bromoethyl)phenol
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to control any exothermic reactions during quenching.
-
Quenching: Slowly add the 10% sodium thiosulfate solution to the reaction mixture with stirring. Continue adding until the red-brown color of bromine disappears, indicating complete neutralization.[3]
-
Neutralization (if necessary): If the reaction was performed under acidic conditions, carefully add saturated sodium bicarbonate solution until gas evolution ceases to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic solvent and shake gently to partition the product into the organic layer. Release pressure frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Brine to aid in breaking any emulsions and removing residual water.[1]
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-(2-Bromoethyl)phenol.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for separating 3-(2-Bromoethyl)phenol from closely related impurities.[4][5]
Objective: To achieve high purity by separating the target compound based on its differential adsorption to a stationary phase.
Materials:
-
Crude 3-(2-Bromoethyl)phenol
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase)
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate for normal-phase)
-
Chromatography column
-
Collection tubes
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating phenolic compounds.[5]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(2-Bromoethyl)phenol.
| Parameter | Recommendation for Phenolic Compounds | Rationale |
| Stationary Phase | Silica Gel or Polyamide[5][6] | Silica gel is a standard choice. Polyamide can offer different selectivity for phenols. |
| Mobile Phase | Hexane/Ethyl Acetate, Chloroform/Methanol[5] | These solvent systems provide a good polarity range for eluting phenolic compounds. |
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure crystalline 3-(2-Bromoethyl)phenol.[7]
Objective: To purify the solid compound by leveraging differences in solubility between the product and impurities in a given solvent.[2][7]
Materials:
-
Crude solid 3-(2-Bromoethyl)phenol
-
A suitable solvent or solvent pair (e.g., a mixture of a solvent in which the compound is soluble and another in which it is less soluble)[2]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which 3-(2-Bromoethyl)phenol is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the main types of bromide impurities I might encounter?
A1: You can encounter two primary types of bromide impurities:
-
Inorganic Bromides: These are typically bromide salts (e.g., HBr, NaBr) that are soluble in water and can be removed with an aqueous workup.
-
Organically-Bound Bromine: This includes unreacted brominating agents and brominated byproducts. These are often more challenging to remove due to their solubility in organic solvents.
Q2: Can I use distillation to purify 3-(2-Bromoethyl)phenol?
A2: Distillation can be a viable method if there is a significant difference in the boiling points of 3-(2-Bromoethyl)phenol and the bromide impurities.[1] However, phenolic compounds can be sensitive to high temperatures, and distillation should be performed under reduced pressure to minimize thermal decomposition.[8]
Q3: Are there any specific safety precautions I should take when working with bromine and its derivatives?
A3: Yes, absolutely. Bromine is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Have a quenching agent like sodium thiosulfate readily available to neutralize any spills.
Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification process for 3-(2-Bromoethyl)phenol.
Caption: Purification workflow for 3-(2-Bromoethyl)phenol.
References
-
Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 2). Extraction of phenolic compounds: A review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Bromoethyl)phenol. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. Workup [chem.rochester.edu]
- 4. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. gccpo.org [gccpo.org]
- 9. youtube.com [youtube.com]
minimizing elimination byproducts in 3-(2-Bromoethyl)phenol reactions
The following guide is structured as a Tier-3 Technical Support Knowledge Base for chemical synthesis. It addresses the specific competition between Nucleophilic Substitution (
Topic: Minimizing Elimination Byproducts (Styrene Formation) Ticket Type: Synthesis Troubleshooting / Process Optimization Support Level: Tier 3 (Senior Scientist)
Executive Summary & Diagnostic Logic
The Core Conflict:
3-(2-Bromoethyl)phenol contains two reactive centers: a nucleophilic phenol group (
When a base is introduced (either to deprotonate the phenol or as a byproduct of nucleophilic attack), it can abstract a proton from the
Diagnostic Flowchart
Use the following decision tree to identify if elimination is your primary yield-loss mechanism.
Figure 1: Diagnostic logic for identifying elimination vs. polymerization pathways.
Mechanistic Troubleshooting (FAQs)
Case A: "I am trying to alkylate the Phenol (-OH), but I see vinyl impurities."
Context: You are performing a Williamson Ether Synthesis using the phenol group. Root Cause: The base used to deprotonate the phenol is too strong or the temperature is too high, triggering E2 elimination on the alkyl bromide tail.
Q: Which base should I use to stop elimination? A: Switch from Hydrides (NaH) to Carbonates (K₂CO₃ or Cs₂CO₃).
-
Why: NaH acts as a strong base (
of conjugate acid ~35), causing rapid deprotonation of the -hydrogen. Carbonates are sufficient to deprotonate the phenol ( ~10) but are kinetically poorer at abstracting the -proton from the alkyl halide. -
Protocol Adjustment: Use Acetone or Acetonitrile at reflux (approx. 56–80°C) rather than DMF at high heat. The lower boiling point naturally caps the thermal energy available for the higher-activation-energy E2 pathway.
Case B: "I am displacing the Bromide (-Br) with an amine, but getting styrene."
Context: You are using the alkyl bromide as an electrophile. Root Cause: The incoming nucleophile (amine) is acting as a base.
Q: How do I favor substitution over elimination with basic nucleophiles? A: You must manipulate the Nucleophilicity/Basicity ratio .
-
Solvent Effect: Use a polar aprotic solvent (DMSO or DMF). While these increase basicity, they increase nucleophilicity of anions more significantly, accelerating the
rate relative to E2. -
Sterics: If using a secondary amine, ensure it is not bulky (e.g., avoid diisopropylamine).
-
The "Cold Spike" Method: Add the nucleophile at 0°C and allow it to warm slowly.
reactions often proceed at lower temperatures than E2 reactions.
Optimization Data & Protocols
Reaction Parameter Impact Table
The following table summarizes how changing variables shifts the
| Variable | Condition A (Favors Elimination) | Condition B (Favors Substitution) | Technical Rationale |
| Base | NaH, KOtBu, NaOEt | K₂CO₃, Cs₂CO₃, NaHCO₃ | Strong bases abstract |
| Solvent | Ethanol, Methanol (Protic) | DMF, DMSO, Acetone (Aprotic) | Protic solvents solvate nucleophiles (slowing |
| Temp | > 80°C | < 50°C | Elimination generally has a higher Activation Energy ( |
| Concentration | High (> 1.0 M) | Moderate (0.1 - 0.5 M) | High concentration increases collision frequency for bimolecular elimination (E2). |
Recommended Protocol: Phenol Alkylation (Minimizing E2)
Objective: Alkylate the -OH group without degrading the -CH₂CH₂Br tail.
-
Preparation: Dissolve 3-(2-bromoethyl)phenol (1.0 eq) in anhydrous Acetone (0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Note: Do not use Cs₂CO₃ unless necessary, as the "Cesium Effect" can sometimes accelerate elimination due to higher solubility.
-
Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) (1.1 eq).
-
Thermal Control: Heat to 40°C (mild reflux). Monitor by TLC every 2 hours.
-
Checkpoint: If reaction is sluggish after 6 hours, add a catalytic amount of KI (Potassium Iodide) (0.1 eq). This converts the alkyl bromide to an alkyl iodide in situ (Finkelstein), which is a better leaving group, speeding up
without heating.
-
-
Workup: Filter solids, evaporate solvent, and purify via column chromatography. Avoid distillation, as heat promotes polymerization of trace vinyl byproducts.
Mechanistic Visualization
The diagram below illustrates the competing pathways.[1][2] Note that the Anti-Periplanar geometry is required for elimination.
Figure 2: Kinetic competition between E2 Elimination (Red) and SN2 Substitution (Green).
References
-
Master Organic Chemistry. (2025). The E2 Mechanism – How The E2 (Elimination, Biomolecular) Reaction Works. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link][3][4]
-
Bloom Tech Knowledge Base. (2024). Common reactions involving (2-Bromoethyl)benzene and minimizing styrene formation. [Link]
-
Vedantu. (2024). Mechanism of 2-phenylethyl bromide elimination. [Link]
Sources
stability of 3-(2-Bromoethyl)phenol under basic conditions
Technical Support Center: Stability & Handling of 3-(2-Bromoethyl)phenol
Executive Summary
3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a bifunctional building block containing a nucleophilic phenol moiety and an electrophilic alkyl bromide.[1] Under basic conditions, this molecule is inherently unstable .[1][2] The base deprotonates the phenol (
This guide provides the mechanistic insight, troubleshooting steps, and validated protocols to prevent "gummy" residues and yield loss.
Part 1: The Core Instability (Mechanistic Insight)
The stability profile of 3-(2-bromoethyl)phenol is dictated by the "Ambivalent Reactivity" principle.[1] It carries the seeds of its own destruction.
The Degradation Pathways
When a base is introduced, the following cascade occurs:
-
Activation: Base removes the phenolic proton, forming the phenoxide anion.
-
Bifurcation: The system splits into two destructive pathways depending on the base strength and temperature.
-
Path A (Oligomerization/Polymerization): The phenoxide of Molecule A attacks the alkyl bromide of Molecule B (
). This repeats, forming polyether oligomers.[1][2] -
Path B (Elimination): The base abstracts a
-proton from the ethyl chain, expelling the bromide (E2 mechanism) to form 3-vinylphenol .[1] This styrene derivative is highly prone to radical polymerization, leading to insoluble gums.[1][2]
-
Note on Isomerism: Unlike 2-(2-bromoethyl)phenol, which cyclizes rapidly to form dihydrobenzofuran (intramolecular 5-exo-tet), the meta-substitution of 3-(2-bromoethyl)phenol geometrically prevents simple intramolecular cyclization.[1] Therefore, degradation is almost exclusively intermolecular .[1][2]
Figure 1: Bifurcation of degradation pathways under basic conditions.[1][2] Path A dominates with weak bases/high concentration; Path B dominates with strong bulky bases.[2]
Part 2: Troubleshooting Guide
User Scenario: "I tried to alkylate the phenol with methyl iodide using
| Symptom | Probable Cause | mechanistic Explanation | Corrective Action |
| Insoluble "Gum" | Polymerization (Polyether) | High concentration favored intermolecular | Dilution is key. Run reactions at <0.05 M. Use a large excess of the electrophile to outcompete the self-reaction.[1] |
| New Non-Polar Spot | Elimination (Vinylphenol) | Use of strong base (e.g., NaH, KOtBu) or high heat promoted E2 elimination.[1][2] | Switch to a weaker base ( |
| Low Yield | Hydrolysis | Presence of water (from hygroscopic base) hydrolyzed the alkyl bromide to the diol.[1] | Use anhydrous solvents and flame-dried glassware.[1] Add 3Å molecular sieves. |
| Exotherm | Uncontrolled Polymerization | Vinylphenol formation followed by radical polymerization.[1] | Add a radical inhibitor (BHT, 1%) if isolating the intermediate.[1][2] Keep cold. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Hydride (NaH) to deprotonate this molecule?
A: Avoid if possible. NaH is a strong base that often promotes elimination (Path B) before the desired nucleophilic substitution can occur. If you must use NaH, perform the deprotonation at
Q2: What is the best protecting group for the phenol if I need to modify the bromide? A: The TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) groups are recommended.
-
Why? They remove the nucleophilicity of the phenol.
-
Protocol: Treat 3-(2-bromoethyl)phenol with TBSCl and Imidazole in DCM.[1] This reaction is faster than the self-alkylation if done at
.[1]
Q3: Is the material stable in storage?
A: Only if kept neutral/acidic. Store at
Q4: I need to convert the bromide to an amine. Can I just add the amine? A: Yes, but the amine acts as a base.[2]
-
Risk:[1][3] The amine deprotonates the phenol, triggering self-destruction.[1][2]
-
Solution: Protect the phenol first. Or, use a massive excess of the amine (acting as solvent) to statistically favor amine-alkylation over phenoxide-alkylation.[1][2]
Part 4: Validated Experimental Protocols
Protocol A: Safe Phenol Protection (TBS Ether Formation)
Objective: Mask the phenol to allow chemistry on the ethyl bromide chain.
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), Argon atmosphere.
-
Reagents:
-
Procedure:
-
Dissolve phenol and imidazole in DCM.[1] Cool to
. -
Add TBSCl portion-wise over 10 minutes.
-
Critical Step: Stir at
for 1 hour, then warm to RT. Do not heat. -
Workup: Quench with saturated
. Extract with DCM.[1] -
Result: 3-(2-bromoethyl)phenoxy-tert-butyldimethylsilane.[1] Stable for further lithiation or substitution reactions.[1]
-
Protocol B: Controlled Alkylation (Williamson Ether Synthesis)
Objective: Reacting the phenol with an alkyl halide (R-X) without self-polymerization.[1]
-
Principle: High dilution and excess electrophile (R-X) ensure the phenoxide attacks R-X rather than its own tail.[1]
-
Reagents:
-
Procedure:
References
-
PubChem. (2025).[1][5] Compound Summary: 3-(2-Bromoethyl)phenol.[1][4][6] National Library of Medicine.[1] [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions; Chapter 18: Nucleophilic Substitution).
-
LookChem. (2025).[1] 3-Vinylphenol Properties and Synthesis. [Link][1]
-
Reich, H. J. (2023).[1] pKa Data for Phenols. University of Wisconsin-Madison, Bordwell pKa Table.[1][2] [Link]
Sources
- 1. 4-(2-BROMOETHYL)PHENOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
- 3. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 4. 3-Bromo-2-(2-bromoethyl)phenol | C8H8Br2O | CID 130848236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Optimization of Reaction Temperature for Alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the optimization of N-alkylation reactions using tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 278788-66-2). Please note that the initially referenced CAS 52059-50-4 did not correspond to a readily available chemical entity for this application; CAS 278788-66-2 represents the correct N-Boc protected piperazine derivative that is commonly used in synthetic chemistry.
This guide is structured to provide both foundational knowledge and practical troubleshooting advice to help you achieve optimal yields and purity in your alkylation experiments. As Senior Application Scientists, we understand that temperature is a critical yet often nuanced parameter. It directly influences reaction kinetics, selectivity, and the formation of impurities. This document will walk you through the causality behind temperature-related phenomena and provide robust protocols for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the N-alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate?
A good starting point for the N-alkylation of this substrate is ambient or room temperature (typically 20-25°C).[1] This molecule possesses a nucleophilic secondary amine, which can react with a variety of alkylating agents under mild conditions. Starting at room temperature provides a safe baseline to assess the initial reactivity. For highly reactive alkylating agents like methyl iodide or benzyl iodide, it may even be necessary to start at a lower temperature (e.g., 0°C) to control the reaction rate and prevent overalkylation.[2]
Q2: How does increasing the reaction temperature typically affect the outcome?
Increasing the temperature generally accelerates the reaction rate, leading to shorter reaction times. However, elevated temperatures can also promote undesirable side reactions.[3] For N-alkylation of piperazines, the key considerations are:
-
Increased Rate of Desired N-Alkylation: The primary reaction will speed up, which is often desirable.
-
Risk of Overalkylation: Although the Boc group protects one nitrogen, the newly formed tertiary amine can still react with the alkylating agent to form a quaternary ammonium salt. Higher temperatures can provide the activation energy needed for this side reaction.
-
Potential for O-Alkylation: The primary alcohol of the hydroxymethyl group is also a potential nucleophile. While generally less reactive than the secondary amine, at higher temperatures, O-alkylation can become a more significant side reaction, especially with a strong base.
-
Substrate/Product Degradation: The N-Boc protecting group can be sensitive to high temperatures, especially under acidic or strongly basic conditions, potentially leading to its removal or other decomposition pathways.
Q3: What are the main side products to watch out for when optimizing temperature, and how can temperature control mitigate them?
The primary side products of concern are the quaternary ammonium salt (from N-overalkylation) and the O-alkylated ether.
-
To minimize overalkylation: Lowering the reaction temperature is a key strategy.[1][2] This reduces the rate of the second substitution, which typically has a higher activation energy than the initial desired alkylation.
-
To minimize O-alkylation: Using the lowest effective temperature is recommended. O-alkylation is generally less favorable than N-alkylation, but its rate increases with temperature.
A systematic temperature screening is the most effective way to identify the optimal balance between reaction rate and selectivity.
Q4: Are there any specific temperature considerations when using different types of alkylating agents?
Yes, the reactivity of the alkylating agent is a critical factor.
-
Highly Reactive Alkylating Agents (e.g., methyl iodide, benzyl bromide): These reactions are often exothermic and may proceed quickly even at low temperatures. Starting at 0°C or even lower is advisable to maintain control. Room temperature may be sufficient, but careful monitoring is essential.
-
Less Reactive Alkylating Agents (e.g., alkyl chlorides, secondary alkyl halides): These may require heating to achieve a reasonable reaction rate. Temperatures in the range of 40-80°C are common.[4][5] In some cases, refluxing in a suitable solvent may be necessary.[6]
It is crucial to consider the stability of both the alkylating agent and the piperazine substrate at the chosen temperature.
Troubleshooting Guide: Temperature-Related Issues
| Problem | Potential Cause(s) Related to Temperature | Recommended Solutions |
| Low or No Conversion | The reaction temperature is too low, providing insufficient activation energy. | 1. Gradually increase the temperature in 10-20°C increments (e.g., from RT to 40°C, then 60°C).2. Monitor the reaction by TLC or LC-MS at each temperature point.3. Ensure other parameters (base, solvent, stoichiometry) are optimal. |
| Formation of a Significant Amount of a More Polar Byproduct (Suspected Quaternary Salt) | The reaction temperature is too high, promoting overalkylation. | 1. Decrease the reaction temperature. If running at elevated temperatures, try room temperature or 0°C.[2]2. Consider the slow, dropwise addition of the alkylating agent to maintain its low concentration, which can also disfavor the second alkylation.[6][7] |
| Presence of an Additional, Less Polar Byproduct (Suspected O-Alkylation) | The reaction temperature is too high, enabling the less nucleophilic hydroxyl group to react. | 1. Lower the reaction temperature to increase the selectivity for N-alkylation.2. Ensure a suitable base is used that preferentially deprotonates the amine over the alcohol. |
| Product Degradation or Loss of Boc Group | The reaction temperature is too high, causing thermal decomposition of the starting material or product. | 1. Run the reaction at a lower temperature for a longer period.2. If high temperatures are required, minimize the reaction time by closely monitoring its completion. |
| Inconsistent Yields Between Batches | Poor temperature control, leading to variations in reaction rate and side product formation. | 1. Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a thermocouple).2. Ensure consistent stirring to avoid localized hot spots.3. Record the internal reaction temperature for accurate and reproducible results. |
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a parallel screening approach to efficiently determine the optimal reaction temperature for your specific alkylating agent and conditions.
Objective: To identify the temperature that provides the highest yield of the desired N-alkylated product with the lowest level of impurities within a reasonable timeframe.
Methodology:
-
Preparation:
-
Set up four identical reaction vessels (e.g., round-bottom flasks or vials with stir bars).
-
To each vessel, add tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq.), a suitable base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.), and an anhydrous solvent (e.g., Acetonitrile, DMF, THF).
-
-
Reaction Setup:
-
Place each reaction vessel in a temperature-controlled environment:
-
Vessel 1: Ice bath (0°C)
-
Vessel 2: Water bath at room temperature (~20-25°C)
-
Vessel 3: Oil bath at 40°C
-
Vessel 4: Oil bath at 60°C
-
-
Allow the mixtures to equilibrate to the target temperature for 10-15 minutes.
-
-
Initiation and Monitoring:
-
To each vessel, add the alkylating agent (1.0-1.2 eq.). If the reaction is expected to be exothermic, add it dropwise.
-
Start a timer for each reaction.
-
Monitor the progress of each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h) using a suitable analytical technique (TLC or LC-MS is recommended). For each time point, analyze for the consumption of starting material, formation of the desired product, and the appearance of any byproducts.
-
-
Work-up and Analysis:
-
Once a reaction reaches completion (or after a predetermined maximum time, e.g., 24 hours), quench it appropriately (e.g., by adding water).
-
Perform an identical work-up and purification procedure for each reaction.
-
Determine the isolated yield and purity of the product from each reaction.
-
-
Data Evaluation:
-
Use the data to determine the optimal temperature. The best condition is the one that gives the highest yield of pure product in the shortest amount of time.
-
Data Presentation: Temperature Screening Results
Summarize your findings in a table for easy comparison:
| Reaction ID | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) | Notes on Byproducts |
| 1 | 0 | 24 | ||||
| 2 | 25 | 12 | ||||
| 3 | 40 | 4 | ||||
| 4 | 60 | 2 |
Visualizations
Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization.
Influence of Temperature on Reaction Pathways
Caption: Effect of temperature on reaction selectivity.
References
-
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35937-35941. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
-
Zhang, L., Zhang, Y., Deng, Y., & Shi, F. (2015). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology, 5(6), 3156-3161. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-(2-Bromoethyl)phenol and 4-(2-Bromoethyl)phenol
For researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and often indispensable tool for differentiating isomers. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 3-(2-bromoethyl)phenol and its para-isomer, 4-(2-bromoethyl)phenol. By understanding the subtle yet significant differences in their respective spectra, scientists can confidently distinguish between these two closely related compounds.
The Decisive Role of Substituent Effects in ¹H NMR of Aromatic Compounds
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzene rings, the position of a proton's resonance is primarily governed by the electronic effects—both inductive and resonance—of the substituents attached to the ring.[1] Electron-donating groups (EDGs) tend to increase electron density on the aromatic ring, particularly at the ortho and para positions, leading to magnetic shielding and an upfield shift (lower ppm values) of the corresponding proton signals.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (higher ppm values).[1]
In the case of our target molecules, we have two key substituents to consider:
-
The Hydroxyl (-OH) group: This is a potent activating group, meaning it is strongly electron-donating through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[2]
-
The 2-Bromoethyl (-CH₂CH₂Br) group: This substituent has a more complex influence. The ethyl chain itself is weakly electron-donating through induction. However, the electronegative bromine atom exerts an inductive electron-withdrawing effect. The overall impact on the aromatic ring is less pronounced than that of the hydroxyl group and is primarily inductive in nature.
The interplay of these substituent effects, dictated by their relative positions on the benzene ring, gives rise to distinct ¹H NMR spectra for the meta and para isomers.
Predicted ¹H NMR Spectral Analysis
4-(2-Bromoethyl)phenol (The para-isomer)
Due to the symmetry of the para-substitution, we expect a more simplified aromatic region in the ¹H NMR spectrum. The two protons ortho to the hydroxyl group (and meta to the bromoethyl group) are chemically equivalent. Likewise, the two protons meta to the hydroxyl group (and ortho to the bromoethyl group) are also equivalent. This will result in a characteristic AA'BB' spin system, which often appears as two distinct doublets.
-
Aromatic Protons: The protons ortho to the strongly electron-donating -OH group will be significantly shielded and are expected to appear further upfield. The protons ortho to the bromoethyl group will be comparatively deshielded and will resonate further downfield.
-
Ethyl Protons: The methylene group adjacent to the aromatic ring (-CH₂Ar) will appear as a triplet, coupled to the adjacent methylene group. The methylene group attached to the bromine (-CH₂Br) will also be a triplet, influenced by the electronegative bromine atom, causing a downfield shift.
3-(2-Bromoethyl)phenol (The meta-isomer)
The meta-isomer lacks the symmetry of its para counterpart. Consequently, all four aromatic protons are chemically non-equivalent, leading to a more complex and crowded aromatic region in the spectrum.
-
Aromatic Protons: The proton situated between the two substituents (at the 2-position) will be influenced by both groups. The proton at the 4-position will be para to the hydroxyl group and will experience strong shielding. The protons at the 5 and 6-positions will have distinct chemical shifts due to their unique relationships with the two substituents. This will result in a complex multiplet pattern.
-
Ethyl Protons: The signals for the ethyl chain protons will be similar to the para-isomer, appearing as two triplets.
Comparative Data Summary
The following table summarizes the predicted ¹H NMR chemical shifts for the two isomers. These values are estimates based on analogous structures and theoretical principles.
| Proton Assignment | 3-(2-Bromoethyl)phenol (Predicted δ, ppm) | 4-(2-Bromoethyl)phenol (Predicted δ, ppm) | Expected Multiplicity |
| -OH | ~5.0-6.0 | ~5.0-6.0 | Singlet (broad) |
| Aromatic-H | ~6.6-7.2 | ~6.7-7.1 | Complex Multiplets |
| -CH₂Ar | ~2.8-3.0 | ~2.8-3.0 | Triplet |
| -CH₂Br | ~3.5-3.7 | ~3.5-3.7 | Triplet |
Visualizing the Structural Differences and their NMR Implications
The following diagram illustrates the structural differences between the two isomers and highlights the non-equivalence of the aromatic protons in the meta-isomer compared to the symmetry in the para-isomer.
Caption: Structural comparison of 3-(2-Bromoethyl)phenol and 4-(2-Bromoethyl)phenol.
Experimental Protocol for ¹H NMR Acquisition
To empirically validate these predictions, the following protocol for acquiring high-resolution ¹H NMR spectra is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (either 3-(2-bromoethyl)phenol or 4-(2-bromoethyl)phenol).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for many organic molecules.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.
-
A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
4. Deuterium Exchange for -OH Proton Identification:
-
To confirm the assignment of the hydroxyl proton, a deuterium exchange experiment can be performed.[7][8]
-
After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
The labile -OH proton will exchange with deuterium, causing its signal to diminish or disappear from the ¹H NMR spectrum.[7][8]
Conclusion
The differentiation of 3-(2-bromoethyl)phenol and 4-(2-bromoethyl)phenol by ¹H NMR spectroscopy is a clear-cut process, hinging on the principles of molecular symmetry and substituent effects. The para-isomer is expected to exhibit a more symmetrical and readily interpretable aromatic region with two distinct doublets, whereas the meta-isomer will display a more complex multiplet pattern due to the lack of symmetry. By carefully analyzing the chemical shifts and splitting patterns in the aromatic region, researchers can confidently and accurately determine the isomeric identity of their compound, ensuring the integrity of their subsequent research and development endeavors.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol. Retrieved February 9, 2026, from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 9, 2026, from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved February 9, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). 4-(2-Bromoethyl)phenol. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Bromoethyl)phenol. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 9, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved February 9, 2026, from [Link]
-
ATB (Automated Topology Builder). (n.d.). 3-(2-Bromoethyl)phenol. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 3-Ethylphenol. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved February 9, 2026, from [Link]
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- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. chem.libretexts.org [chem.libretexts.org]
HPLC retention time comparison for (2-bromoethyl)phenol isomers
Executive Summary
The separation of (2-bromoethyl)phenol isomers (ortho-, meta-, and para-) presents a classic chromatographic challenge: resolving compounds with identical molecular weights (201.06 g/mol ) and similar hydrophobicities.[1] While C18 (Octadecyl) stationary phases are the industry standard, they often struggle to baseline-resolve the ortho and meta isomers due to steric similarities.
This guide compares the performance of standard C18 columns against Phenyl-Hexyl alternatives.[1] It also addresses a critical stability risk: the spontaneous cyclization of the ortho-isomer into dihydrobenzofuran, which can compromise analytical integrity if mobile phase pH is not strictly controlled.
Chemical Identity & Stability Profile
Before establishing a separation protocol, researchers must understand the reactivity differences between the isomers. The (2-bromoethyl) functionality is an alkylating agent, but its position relative to the phenolic hydroxyl group dictates stability.
| Isomer | Structure | Critical Stability Insight |
| 2-(2-bromoethyl)phenol (Ortho) | Proximal -OH and -Br | High Risk: Prone to intramolecular cyclization to form 2,3-dihydrobenzofuran under neutral/basic conditions.[1] |
| 3-(2-bromoethyl)phenol (Meta) | Distal -OH and -Br | Stable: Sterically prevents intramolecular cyclization. |
| 4-(2-bromoethyl)phenol (Para) | Distal -OH and -Br | Stable: Standard intermediate (Tyrosol bromide).[1] Most commercially available.[1] |
Visualization: The Ortho-Cyclization Risk
The following pathway illustrates why the ortho isomer creates "ghost peaks" during analysis if the pH is > 6.
Figure 1: The degradation pathway of the ortho-isomer. To prevent this on-column, the mobile phase must be acidic (pH 2.0–3.0).
Performance Comparison: C18 vs. Phenyl-Hexyl
For isomeric separation, "selectivity" (
Option A: C18 Stationary Phase (The Standard)
-
Mechanism: Hydrophobic interaction.[1][2][3] Separation is driven by the surface area of the molecule accessible to the C18 ligands.
-
Performance:
-
Elution Order: Ortho < Meta < Para.[1]
-
Why? The ortho isomer is sterically crowded; the bromoethyl chain cannot fully interact with the C18 brush, leading to faster elution. The para isomer is linear and maximizes surface contact, leading to the longest retention.
-
Limitation: Often shows poor resolution (
) between ortho and meta peaks in fast gradients.
-
Option B: Phenyl-Hexyl Stationary Phase (The Alternative)
-
Mechanism:
interactions + Hydrophobicity.[1][2] -
Performance:
-
Elution Order: typically Ortho < Meta < Para (similar order, different spacing).[1]
-
Advantage: The phenyl ring on the stationary phase interacts with the
-electrons of the phenol. The ortho substitution disrupts this -overlap more significantly than the meta or para, often sharpening the peaks and increasing the selectivity factor ( ). -
Verdict: Superior for complex mixtures containing all three isomers.[1]
-
Comparative Data Summary
Estimated retention behavior based on hydrophobicity (
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Elution Order | o (1st) | o (1st) |
| Resolution (o vs m) | Moderate (Risk of co-elution) | High (Shape selective) |
| Peak Shape | Good, but tailing possible if silanols active | Excellent for aromatics |
| Recommended Use | Routine potency assay of para isomer | Impurity profiling of mixed isomers |
Validated Experimental Protocol
This protocol ensures stability of the ortho isomer and maximizes resolution.
Method Parameters:
-
Column: Phenyl-Hexyl or C18,
mm, 3.5 µm or 5 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (pH
2.7).[1] -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Phenol absorption) and 210 nm (Bromoethyl absorption).[1]
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20% | Equilibration |
| 15.0 | 60% | Linear Gradient (Elution of isomers) |
| 16.0 | 95% | Wash |
| 20.0 | 95% | Hold |
| 20.1 | 20% | Re-equilibration |[1]
Method Development Workflow
Use this logic tree to finalize your method based on specific lab requirements.
Figure 2: Decision tree for selecting the appropriate stationary phase and ensuring analyte stability.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
If a peak appears at a significantly longer retention time (or very short, depending on the organic modifier) that does not match the parent mass, check the 2,3-dihydrobenzofuran impurity.
-
Cause: Sample solvent was neutral/basic (e.g., pure methanol or water) and sat in the autosampler.
-
Fix: Dilute samples in the starting mobile phase (Water/MeCN + 0.1% Formic Acid).
Peak Tailing
Phenols are acidic (
-
Ensure the mobile phase pH is well below the
(pH 2.7 is ideal) to keep the phenol protonated (neutral state), which interacts best with RP columns. -
Do not use basic mobile phases (high pH) as this will ionize the phenol and trigger the degradation of the ortho isomer.
References
-
PubChem. (2025).[1] 4-(2-Bromoethyl)phenol Compound Summary. National Library of Medicine.[1] [Link][1]
-
SIELC Technologies. (n.d.).[1] Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. [Link]
-
Wang, L., et al. (2024).[1][5] Synthesis of Benzofuran Derivatives via Cyclization Strategies. National Institutes of Health (PMC).[1] [Link]
-
Agilent Technologies. (2009).[1][3] Comparison of Selectivity Differences Among Different Phenyl Columns. [Link]
Sources
Deconstructing the Vibrational Symphony: A Guide to IR Spectrum Analysis of 3-(2-Bromoethyl)phenol
For researchers, scientists, and professionals in drug development, the precise identification and structural elucidation of novel compounds are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth analysis of the IR spectrum of 3-(2-Bromoethyl)phenol, a molecule of interest in synthetic chemistry and drug discovery. We will dissect its expected vibrational modes, compare them with simpler analogs, and provide a robust experimental protocol for acquiring high-quality spectral data.
The Science of Molecular Vibrations: Why IR Spectroscopy?
Infrared spectroscopy operates on the principle that chemical bonds are not static but are in a constant state of vibration. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These absorptions are recorded as peaks in an IR spectrum, creating a unique "molecular fingerprint." The position, intensity, and shape of these peaks provide invaluable information about the functional groups present.
For a molecule like 3-(2-Bromoethyl)phenol, we can anticipate a complex interplay of vibrational modes arising from its phenolic hydroxyl group, the substituted aromatic ring, and the bromoethyl side chain. By systematically analyzing each region of the IR spectrum, we can confidently confirm the presence of these key structural features.
A Comparative Analysis: Predicting the Spectrum of 3-(2-Bromoethyl)phenol
To understand the spectrum of our target molecule, it is instructive to first consider the spectra of its simpler constituents: phenol and a simple bromoalkane.
Phenol: The IR spectrum of phenol is dominated by a strong, broad absorption band for the O-H stretch, typically in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.[1][2] Another key feature is the strong C-O stretching vibration, which for phenols appears at a higher frequency (around 1220 cm⁻¹) compared to aliphatic alcohols due to the influence of the aromatic ring.[3][4] The aromatic ring itself gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region.[5][6]
Bromoalkanes: Simple bromoalkanes exhibit a characteristic C-Br stretching vibration in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. This absorption can sometimes be weak and may be obscured by other peaks, but its presence is a key indicator of the halogen's inclusion in the structure.
By combining these expectations, we can build a predicted IR spectrum for 3-(2-Bromoethyl)phenol.
Dissecting the Spectrum: Key Functional Group Absorptions
The following table summarizes the expected characteristic IR absorption bands for 3-(2-Bromoethyl)phenol, providing the rationale for each assignment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics and Rationale |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, broad peak due to intermolecular hydrogen bonding. Its presence is a strong indicator of the hydroxyl group.[1][2] |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak, sharp peaks appearing just to the left of the 3000 cm⁻¹ mark, characteristic of C-H bonds on an aromatic ring.[3] |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to strong, sharp peaks from the ethyl side chain, appearing just to the right of the 3000 cm⁻¹ mark.[7] |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Multiple medium to strong, sharp peaks. The exact positions and number of peaks can be indicative of the substitution pattern.[5][6] |
| Phenolic C-O | Stretching | ~1220 - 1260 | Strong, sharp peak. Its position at a higher frequency than in aliphatic alcohols is characteristic of a phenol.[3][4] |
| Aromatic C-H | Out-of-Plane Bending | 690 - 900 | These bands are particularly useful for determining the substitution pattern on the benzene ring. For a meta-substituted ring, strong absorptions are expected in the 690-710 cm⁻¹ and 810-850 cm⁻¹ regions.[6][8] |
| C-Br | Stretching | 515 - 690 | Weak to medium intensity peak in the lower frequency "fingerprint" region of the spectrum. Its presence confirms the bromoethyl group. |
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining IR spectra of liquid and solid samples with minimal preparation. The following protocol outlines the steps for acquiring a high-quality spectrum of 3-(2-Bromoethyl)phenol.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. It is crucial to remove any residues from previous samples to prevent spectral contamination.
-
Background Spectrum Acquisition: With the clean ATR crystal exposed to the air, acquire a background spectrum. This step is essential to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal. The instrument software will automatically subtract this background from the sample spectrum.
-
Sample Application: Place a small drop of 3-(2-Bromoethyl)phenol directly onto the center of the ATR crystal. For a liquid, enough sample should be used to completely cover the crystal surface.
-
Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After the scan is complete, the resulting spectrum will be displayed. Perform any necessary baseline corrections and peak labeling using the instrument's software.
-
Sample Removal and Cleaning: Carefully remove the sample from the ATR crystal using a soft wipe and clean the crystal thoroughly with a suitable solvent as in step 2.
This self-validating protocol ensures that the acquired spectrum is a true representation of the sample by first accounting for environmental and instrumental contributions.
Visualizing the Analysis
To further clarify the relationships between the molecular structure and the IR spectrum, the following diagrams are provided.
Caption: Molecular structure of 3-(2-Bromoethyl)phenol with key functional groups highlighted.
Caption: A streamlined workflow for IR spectral analysis from sample preparation to functional group identification.
Conclusion
The infrared spectrum of 3-(2-Bromoethyl)phenol provides a rich tapestry of information that, when properly interpreted, confirms its molecular structure with a high degree of certainty. By understanding the characteristic vibrational frequencies of its constituent functional groups—the phenolic hydroxyl, the meta-substituted aromatic ring, and the bromoethyl side chain—researchers can confidently identify this compound and distinguish it from structural isomers and related substances. The use of modern techniques like ATR-FTIR simplifies the experimental process, allowing for rapid and reliable data acquisition. This guide serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, enabling a deeper understanding of the power of IR spectroscopy in molecular characterization.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714. [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylphenol. Retrieved from [Link]
-
Studyloop. (2025, February 2). [Chemistry] IR spectrum for Phenol and Phenetole. YouTube. Retrieved from [Link]
-
LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 3-Ethylphenol | SIELC Technologies [sielc.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Distinguishing 3-(2-Bromoethyl)phenol from 2-(2-Bromoethyl)phenol
Executive Summary
The Core Distinction: The definitive differentiator between these two isomers is intramolecular reactivity .
2-(2-Bromoethyl)phenol (the ortho isomer) is a "spring-loaded" molecule. Under basic conditions, it rapidly cyclizes to form 2,3-dihydrobenzofuran via an intramolecular Williamson ether synthesis. In contrast, 3-(2-Bromoethyl)phenol (the meta isomer) is geometrically incapable of this 5-exo-tet cyclization. It remains stable or reacts slowly to form intermolecular polymeric ethers.
While NMR spectroscopy provides non-destructive identification, the Cyclization Challenge Assay described in Section 3 is the most robust functional validation of the ortho isomer.
Section 1: Structural & Spectroscopic Analysis[1][2]
Proton NMR ( H-NMR) – The Gold Standard
The aromatic region (6.5 – 7.5 ppm) offers the clearest fingerprint. You must look for the isolated proton signal.
| Feature | 3-(2-Bromoethyl)phenol (Meta) | 2-(2-Bromoethyl)phenol (Ortho) |
| Key Signal | H2 Singlet (or narrow triplet) | No Singlet |
| Coupling | The proton at position 2 is flanked by substituents. It has no ortho neighbors. It appears as a singlet or a triplet with very small meta coupling ( | All aromatic protons have at least one ortho neighbor ( |
| Symmetry | Asymmetric (4 distinct aromatic signals).[1] | Asymmetric (4 distinct aromatic signals). |
| Alkyl Chain | Two triplets ( | Two triplets, often chemically shifted downfield slightly due to proximity to the phenolic oxygen. |
Infrared Spectroscopy (IR)
-
Ortho Isomer: Likely displays a broader or shifted O-H stretch (
) due to intramolecular hydrogen bonding between the hydroxyl proton and the alkyl bromine (or -interaction). -
Meta Isomer: Displays a sharper "free" phenol peak (if run dilute) or standard intermolecular H-bonding bands.
Section 2: The Cyclization Challenge (Functional Assay)
This assay exploits the Thorpe-Ingold effect and the high favorability of forming 5-membered rings.
Mechanism of Action[4][5]
-
Ortho-Pathway: The phenoxide anion attacks the
carbon bearing the bromine. The proximity allows for rapid displacement of the bromide leaving group, closing the ring to form 2,3-dihydrobenzofuran. -
Meta-Pathway: The phenoxide cannot reach the ethyl bromide chain of the same molecule. It can only attack other molecules, leading to dimerization or polymerization, which is kinetically much slower.
Pathway Visualization
Figure 1: Comparative reactivity pathways. The ortho-isomer cyclizes rapidly, while the meta-isomer is sterically prevented from intramolecular ring closure.
Section 3: Experimental Protocols
Protocol A: The Cyclization Challenge (Rapid ID)
Purpose: To functionally distinguish the isomers based on reactivity. Time: 1–2 Hours.
-
Setup: Dissolve 50 mg of the unknown sample in 2 mL of Acetone (or DMF).
-
Reagent: Add 100 mg of anhydrous Potassium Carbonate (
). -
Reaction: Stir at room temperature (or mild heat, 40°C) for 60 minutes.
-
Monitoring (TLC): Spot the reaction mixture on a silica TLC plate against the starting material.
-
Ortho Result: You will see a new, less polar spot (the ether) appearing rapidly. The starting material spot will disappear.
-
Meta Result: The starting material spot will remain largely unchanged . Any new spots will be streaks (polymers) near the baseline.
-
-
Confirmation (Optional): Run a GC-MS. The ortho product (dihydrobenzofuran) has a molecular weight of 120.15 g/mol (Loss of HBr, mass shift of -80.9). The meta isomer will remain at MW 201.06 g/mol .
Protocol B: NMR Sample Preparation
Purpose: Structural confirmation.
-
Solvent: Use
(Deuterated Chloroform). It minimizes H-bonding broadening compared to DMSO. -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Acquisition: Run standard proton parameters (16 scans).
-
Analysis: Zoom into 6.5–7.5 ppm.
Section 4: Data Comparison Table
| Property | 3-(2-Bromoethyl)phenol | 2-(2-Bromoethyl)phenol |
| CAS Number | ||
| Stability | Stable solid at RT. | Unstable; prone to spontaneous cyclization. |
| Aromatic NMR | 1H Singlet (H2), 2 Doublets, 1 Triplet. | 4 Multiplets (ABCD system). |
| Reactivity | O-alkylation requires external electrophiles. | Auto-cyclizes to Dihydrobenzofuran. |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol |
Expert Insight: Handling Precautions
If you suspect you have the ortho-isomer , store it in a freezer and keep it acidic. Neutral or basic conditions (even glass surfaces) can catalyze the cyclization. If your "ortho" sample shows a mass peak of 120 in MS, it has likely already degraded into the benzofuran.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128863, 3-(2-Bromoethyl)phenol.
-
Source: [Link]
-
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
-
Source: [Link]
-
-
Reich, H. J. "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.
-
Source: [Link]
-
Sources
reactivity comparison of meta vs para bromoethyl phenols
Comparative Reactivity Profile: m- vs. p-(2-Bromoethyl)phenols
Executive Summary: The Stability-Reactivity Paradox
In the design of phenolic radiotracers (e.g.,
While both isomers appear structurally similar, they exhibit divergent reactivity profiles governed by Neighboring Group Participation (NGP) .
-
The meta-isomer acts as a stable, predictable alkylating agent, following standard S
2 kinetics. -
The para-isomer functions as a "suicide substrate" in basic media, undergoing rapid intramolecular cyclization to form a reactive spirodienone intermediate.
This guide analyzes the mechanistic divergence of these isomers and provides validated protocols for their handling in synthesis.
Mechanistic Divergence: The "Spirodienone Trap"
The defining difference between these isomers is the ability of the phenoxide anion to displace the leaving group (bromide) via intramolecular attack.
Para-Isomer: Ar -3 Participation
Upon deprotonation, the p-phenoxide anion delocalizes electron density to the carbon para to the oxygen. This carbon is spatially positioned to attack the
-
Intermediate: Spiro[2.5]octa-1,4,7-trien-6-one (a spirodienone).
-
Outcome: This intermediate is highly electrophilic. In the absence of a strong external nucleophile, it reacts with solvent or polymerizes, leading to tarry mixtures and low yields of the desired target.
Meta-Isomer: Resonance Forbidden
In the m-phenoxide, resonance structures place the negative charge on the carbons ortho and para to the oxygen. None of these nucleophilic sites are geometrically capable of attacking the ethyl chain.
-
Outcome: The molecule remains stable as a phenoxide, allowing external nucleophiles (amines, azides, fluoride) to displace the bromide via a clean intermolecular S
2 reaction.
Pathway Visualization
Figure 1: Mechanistic bifurcation. The para-isomer enters a destructive spiro-cyclization pathway in base, while the meta-isomer proceeds via direct substitution.
Performance Comparison Data
The following data summarizes the stability and reactivity differences observed in standard synthetic workflows (e.g., tyramine synthesis or radiolabeling).
| Feature | p-(2-Bromoethyl)phenol | m-(2-Bromoethyl)phenol |
| Primary Reactivity Mode | Intramolecular Cyclization (Ar | Intermolecular Substitution (S |
| Stability in Base (pH > 10) | Poor ( | Excellent (Stable for hours) |
| Dominant Side Reaction | Polymerization via Spirodienone | O-Alkylation (if not protected) |
| Preferred Solvent | Acidic/Neutral (avoid polar aprotic + base) | Polar Aprotic (DMF, DMSO) |
| Synthetic Yield (Alkylation) | Low (20–40%) without protection | High (75–90%) |
| pKa (Phenolic OH) | ~9.8 (More Acidic) | ~10.1 (Less Acidic) |
Experimental Protocols
To ensure reproducibility, the following protocols address the specific handling requirements of each isomer.
Protocol A: Stability Validation (Self-Validating System)
Use this protocol to verify the quality of your starting material before committing to a complex synthesis.
-
Preparation: Dissolve 10 mg of the substrate in 0.6 mL of deuterated solvent (CD
OD for solvolysis check, or DMSO- ). -
Basification: Add 2 equivalents of NaOD (40% wt in D
O). -
Monitoring: Acquire
H NMR spectra at t=0, 10, and 60 minutes.-
Pass Criteria (Meta): Signals remain sharp; integration of the ethyl chain triplets remains constant relative to the aromatic ring.
-
Fail Criteria (Para): Rapid broadening of signals; appearance of complex multiplets upfield (0.5–1.5 ppm) indicating cyclopropane/spiro formation or polymerization.
-
Protocol B: Synthesis of Tyramine Derivatives (N-Alkylation)
This workflow accounts for the instability of the para-isomer.
For Meta-Isomer (Direct Route):
-
Dissolve m-(2-bromoethyl)phenol (1.0 eq) and the amine (1.2 eq) in DMF.
-
Add K
CO (2.0 eq). -
Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. The phenoxide remains stable, preventing self-destruction.
For Para-Isomer (Protected Route - MANDATORY): Attempting the Direct Route above with the para-isomer will yield <30% product due to spirodienone formation.
-
Protection: React p-(2-bromoethyl)phenol with Acetic Anhydride (1.1 eq) and Pyridine to form 4-(2-bromoethyl)phenyl acetate .
-
Alkylation: Dissolve the protected phenol (1.0 eq) and amine (1.2 eq) in Acetonitrile.
-
Add DIPEA (1.5 eq) – Note: Avoid strong inorganic bases.
-
Heat to reflux (80°C) for 6–12 hours.
-
Deprotection: Treat the isolated intermediate with Hydrazine/THF or mild NaOH after the alkyl bromide is consumed.
Decision Logic for Synthesis
Figure 2: Synthetic decision tree. The para-isomer requires a protection-deprotection sequence to avoid yield loss.
References
-
Winstein, S., & Baird, R. (1957). Neighboring Groups in Nucleophilic Displacement. Journal of the American Chemical Society. [Link]
- Foundational text on Ar1-3 participation and the kinetics of spirodienone form
-
Barger, G., & Walpole, G. S. (1909).[1] Further syntheses of p-hydroxyphenylethylamine. Journal of the Chemical Society, Transactions. [Link]
- Early documentation of yield difficulties in direct alkyl
-
Gai, K., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]
- Modern confirmation of the spirodienone intermedi
-
BenchChem Technical Support. (2025). 4-(2-Bromoethyl)phenol Product Record. PubChem. [Link]
- Physical properties and safety d
Sources
Definitive Guide to QC Testing Standards for 3-(2-Bromoethyl)phenol Purity
Executive Summary: The Purity Paradox in Alkylating Agents
3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical bifunctional intermediate used in medicinal chemistry for "linker" synthesis and PROTAC (Proteolysis Targeting Chimera) development. Its dual reactivity—possessing both a phenolic hydroxyl and an alkyl bromide—makes it highly versatile but chemically unstable.
The core challenge in Quality Control (QC) for this compound is its propensity for autocatalytic degradation . The phenolic proton can facilitate the elimination of the bromide, or moisture can hydrolyze the alkyl chain. Standard "Certificate of Analysis" (CoA) values often rely on GC-FID, which can mask thermal degradation products, leading to batch failure in downstream API synthesis.
This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance), providing a validated roadmap for researchers requiring high-integrity starting materials.
Impurity Landscape & Degradation Pathways
Before selecting a testing standard, one must understand what is being tested. The impurity profile of 3-(2-Bromoethyl)phenol is dynamic.
Key Impurities
| Impurity Type | Chemical Name | Origin | Impact on Synthesis |
| Hydrolysis Product | 3-(2-Hydroxyethyl)phenol | Moisture exposure; improper storage.[1] | Consumes coupling reagents; terminates chain extension. |
| Elimination Product | 3-Vinylphenol | Thermal stress; basic conditions. | Polymerization risk; Michael acceptor side-reactions. |
| Regioisomer | 2- or 4-(2-Bromoethyl)phenol | Synthetic impurity (starting material contamination). | Irreversible structural isomerism in final drug product. |
Visualization: Degradation Mechanism
The following diagram illustrates the spontaneous degradation pathways that QC methods must detect.
Figure 1: Spontaneous degradation pathways of 3-(2-Bromoethyl)phenol. QC methods must resolve the target from both the hydrolysis alcohol and the vinyl elimination product.
Comparative Analysis: HPLC-UV vs. qNMR vs. GC-FID
This section evaluates the three dominant methodologies for purity assessment.
Method A: HPLC-UV (Reverse Phase)
The Industry Workhorse.
-
Principle: Separation based on hydrophobicity using a C18 column.[2]
-
Pros: Excellent resolution of the hydrolysis impurity (more polar) and isomers.
-
Cons: Requires a reference standard for absolute quantification; response factors may vary between target and impurities.
Method B: qNMR (Quantitative 1H NMR)
The Absolute Standard.
-
Principle: Molar ratio determination against an internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Self-validating. Does not require a reference standard of the analyte.[3] Detects residual solvents and water simultaneously. Non-destructive.
-
Cons: Lower sensitivity than HPLC; requires high-field instrument (400 MHz+).
Method C: GC-FID
The Deceptive Standard.
-
Pros: High resolution for volatile impurities.
-
Cons: Not Recommended. The high injection port temperature (250°C+) can induce in-situ elimination of HBr, artificially inflating the "impurity" signal (3-vinylphenol) or degrading the sample during analysis.
Summary Comparison Table
| Feature | HPLC-UV (Recommended) | qNMR (Gold Standard) | GC-FID (Caution) |
| Specificity | High (Separates Isomers) | Very High (Structural ID) | Medium (Thermal artifacts) |
| Linearity Range | 0.1% - 100% | 1% - 100% | 0.1% - 100% |
| Thermal Stress | None (Ambient/30°C) | None (Ambient) | High (>200°C) |
| Reference Std? | Required | Not Required (Internal Std only) | Required |
| Cost per Run | Low | High (Instrument time) | Low |
Validated Experimental Protocols
To ensure reproducibility, follow these specific workflows.
Protocol 1: High-Stability HPLC Method
This method is designed to suppress ionization of the phenol, ensuring sharp peak shapes.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
-
Detection: UV @ 210 nm (monitor alkyl bromide) and 270 nm (phenol specificity).
-
Sample Diluent: 50:50 Water:Acetonitrile. Note: Do not use methanol, as it may react with the alkyl bromide over time (solvolysis).
Protocol 2: Absolute Purity via qNMR
Use this method to assign a "Potency Value" to your primary standard.
-
Solvent: DMSO-d6 (prevents exchange of phenolic proton).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Why Maleic Acid? Singlet at
6.2 ppm falls in a clean region, distinct from the aromatic protons (6.5-7.5 ppm) and alkyl protons (3.0-4.5 ppm) of the target.
-
-
Preparation:
-
Weigh ~20 mg of Sample (
) to precision of 0.01 mg. -
Weigh ~10 mg of IS (
) to precision of 0.01 mg. -
Dissolve completely in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical for full relaxation of protons).
-
Scans: 16-32.
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular weight, = Purity of Internal Standard.
-
QC Decision Workflow
This logic gate ensures that only material suitable for synthesis is released.
Figure 2: QC Decision Tree. Visual inspection is the first "gate" as oxidized phenols darken rapidly. qNMR is the final gate to rule out non-chromatographic impurities like water or inorganic salts.
Storage & Handling Recommendations
To maintain the purity established by the protocols above:
-
Temperature: Store at 2-8°C. Long-term storage at -20°C is preferred.
-
Atmosphere: Argon or Nitrogen blanket is mandatory . Phenols are oxidation-prone; alkyl bromides are moisture-sensitive.
-
Container: Amber glass to prevent light-induced radical degradation.
References
-
PubChem. (n.d.).[5] 3-(2-Bromoethyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoethylphenols. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 3-(2-Bromoethyl)phenol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 3-(2-Bromoethyl)phenol is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(2-Bromoethyl)phenol, grounded in established safety protocols and an understanding of its chemical properties.
Understanding the Hazard Profile of 3-(2-Bromoethyl)phenol
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Toxicity: Phenolic compounds, in general, can be toxic if ingested, inhaled, or absorbed through the skin.[1]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(2-Bromoethyl)phenol is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance at each stage.
Figure 1: A stepwise workflow for the safe disposal of 3-(2-Bromoethyl)phenol.
Experimental Protocol for Disposal
-
Hazard Assessment and PPE:
-
Review the available SDS for a similar compound, such as 4-(2-Bromoethyl)phenol, and your institution's chemical safety guidelines.
-
Don appropriate PPE: double-layered nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
-
Waste Segregation:
-
Crucially, 3-(2-Bromoethyl)phenol waste must be segregated as halogenated organic waste .[2]
-
Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
-
Container Selection:
-
Choose a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
-
Accurate Labeling:
-
Label the waste container clearly and indelibly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(2-Bromoethyl)phenol"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
-
-
Waste Transfer:
-
Carefully transfer the 3-(2-Bromoethyl)phenol waste into the designated container. If the compound is a solid, use a dedicated scoop or spatula. If it is in solution, use a funnel to avoid spills.
-
Perform this transfer within a chemical fume hood.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from heat sources and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of 3-(2-Bromoethyl)phenol down the drain or in regular trash.[1]
-
Regulatory Considerations and Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 3-(2-Bromoethyl)phenol is not specifically listed by name, it falls under the category of halogenated organic compounds.
| Parameter | Classification & Guidance | Reference |
| EPA Hazardous Waste Code (Anticipated) | F002: Spent halogenated solvents. Given its nature as a halogenated organic compound, it is prudent to manage it under this code. | [3][4] |
| Waste Category | Halogenated Organic Waste | [2] |
| Disposal Method | Incineration at a licensed hazardous waste facility is the standard and most appropriate method. | [2] |
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risks.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Some protocols suggest the use of polyethylene glycol (PEG) for decontamination of phenolic compounds.[5][6]
-
Remove all contaminated clothing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Do not wash spills down the sewer.[1]
-
For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these rigorous protocols, researchers can ensure the safe and responsible disposal of 3-(2-Bromoethyl)phenol, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
PubMed. (n.d.). Decontamination procedures for skin exposed to phenolic substances. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Advisory 7.3 - UC EH&S. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Dehalogenation of brominated phenolic compounds by environmental microorganisms. (2020, July 10). Authorea. Retrieved from [Link]
-
SUWeb. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. wku.edu [wku.edu]
- 4. media.suweb.site [media.suweb.site]
- 5. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]
- 6. Decontamination procedures for skin exposed to phenolic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(2-Bromoethyl)phenol
The following guide details the operational safety and logistical framework for handling 3-(2-Bromoethyl)phenol (CAS: 14140-16-0).
This protocol is designed for research professionals and prioritizes mechanism-based safety . We move beyond generic "wear gloves" advice to explain why specific barriers are required based on the chemical's molecular behavior (phenolic permeation and alkyl bromide reactivity).
Part 1: Hazard Assessment & Mechanism of Action
To handle this compound safely, one must understand its dual-threat nature.[1][2] It combines the systemic toxicity of a phenol with the reactivity of an alkyl bromide .[1][2]
The Dual-Threat Mechanism[1][2][3][4]
-
Phenolic Component (Corrosive & Systemic Toxin):
-
Mechanism: Phenols denature proteins and disrupt cell membranes.[1][2] Unlike simple acids, they possess a local anesthetic effect, meaning a researcher may be chemically burned without immediately feeling pain.[1][2]
-
Permeation Risk: Phenols are lipophilic.[1][2] They can permeate standard nitrile gloves more rapidly than aqueous acids.[1][2] Once absorbed, they can cause systemic toxicity (CNS depression, renal failure).[1][2]
-
-
Alkyl Bromide Component (Alkylating Agent):
-
Mechanism: The 2-bromoethyl side chain is an electrophile.[1][2][3] It can alkylate DNA and proteins, posing a risk of sensitization and potential mutagenicity.[1][2]
-
Volatility: While the phenol moiety reduces volatility compared to smaller alkyl halides, the compound can still generate hazardous dust or vapors upon heating.[1][2]
-
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard laboratory nitrile gloves for prolonged contact.[1][2] The lipophilic nature of the bromoethyl-phenol structure accelerates breakthrough.[1][2][3]
PPE Selection Table
| PPE Category | Standard Recommendation | Senior Scientist Upgrade (High Risk/Scale) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Phenols can permeate thin nitrile in <15 mins.[1][2][3][4] Laminate film offers >4hr breakthrough protection against aromatics.[1][2] |
| Eye Protection | Chemical Safety Goggles | Goggles + Face Shield | Safety glasses are insufficient.[2][3][4] Vapors/dust cause severe eye irritation; splashes cause corneal damage.[1][2] |
| Body Protection | Lab Coat (Buttoned, long sleeve) | Chemical-Resistant Apron + Tyvek Sleeves | Cotton lab coats absorb phenols, holding the toxin against the skin.[1][2][3][4] An apron prevents saturation.[1][2] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | N95/P100 (only if outside hood - Not Recommended) | Inhalation of dust/vapor delivers the toxin directly to the bloodstream.[1][2][3][4] |
Visualization: PPE Donning & Verification Workflow
Caption: Decision logic for PPE selection based on experimental scale. Note the critical "Self-Check" for PEG 300 availability before starting.
Part 3: Operational Protocol
Pre-Operational Setup (The "PEG Rule")
Before opening the chemical container, you must establish a decontamination station.[1][2] Water is ineffective for initial phenol decontamination due to low solubility and the "sealing" effect of coagulated protein.[1][2]
-
Requirement: Have a bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) or a specialized phenol decontamination spray (e.g., Diphoterine) within arm's reach.[1][2][3]
-
Why: PEG solubilizes the phenol, pulling it out of the skin layers.[1][2]
Weighing and Transfer
3-(2-Bromoethyl)phenol is typically a low-melting solid or viscous liquid.[1][2][3][4]
-
Step 1: Place the balance inside the fume hood.[1][2] If this is impossible, use a tared vial with a septum cap.
-
Step 2 (Solid): Use a disposable spatula.[1][2][3] Do not reuse spatulas even after washing, as residual phenol can contaminate future sensitive biological assays.[1][2]
-
Step 3 (Liquid/Oil): If the compound has liquefied (melting point is relatively low), do not pour.[1][2][3] Use a positive-displacement pipette or a glass Pasteur pipette to avoid dripping.[1][2][3]
-
Step 4: Wipe the exterior of the receiving flask with a Kimwipe soaked in ethanol before removing it from the hood to ensure no invisible residue remains.[1][2]
Reaction Setup
-
Solvent Choice: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible.[1][2] DMSO increases skin permeability, potentially carrying the toxic phenol/bromide complex deeper into tissues if splashed.[1][2] Use Dichloromethane (DCM) or Ethyl Acetate where chemically appropriate.[1][2][3]
-
Temperature: If heating is required, use a reflux condenser.[1][2] Never heat an open vessel of this compound.[1][2]
Part 4: Emergency Response & Waste Disposal
Exposure Response Protocol
| Scenario | Immediate Action | Critical Technical Note |
| Skin Contact | 1. DO NOT flush with water immediately.2.[1][2] Soak area with PEG 300/400 for 15 mins.3.[1][2] Then flush with water.[1][2][5] | Water alone can spread the lipophilic phenol over a larger surface area without removing it.[2][3][4] |
| Eye Contact | Flush with water/eyewash for 15 minutes.[2][3][4][5] | Hold eyelids open. Speed is critical to prevent corneal opacity.[1][2] |
| Inhalation | Move to fresh air.[2][3][4][5] Seek medical support. | Monitor for delayed pulmonary edema (fluid in lungs).[1][2][3][4] |
Spill Response Logic
Caption: Step-by-step spill containment. Note the specific instruction to wet solids to prevent dust generation.[1][2][3][4]
Disposal Strategy
-
Segregation: This compound contains both a phenol and a halogen (bromine).[1][2][3][6]
-
Container: Glass or High-Density Polyethylene (HDPE).[1][2][3]
-
Labeling: Clearly mark as "Toxic," "Corrosive," and "Sensitizer."[1][2]
References
-
Sigma-Aldrich. (2024).[1][2][3][7] Safety Data Sheet: 4-(2-Bromoethyl)phenol (Isomer analog for hazard data).[1][2][3][4] Retrieved from
-
University of Queensland. (2021).[1][2] Working Safely with Phenol Guideline. Retrieved from [1][2][3][4]
-
Cornell University EHS. (2023).[1][2] Phenol First Aid Guide and PPE. Retrieved from [1][2][3][4]
-
Ansell. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1][2][3][4]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 85642, 4-(2-Bromoethyl)phenol. Retrieved from [1][2][3][4]
Sources
- 1. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 3. Myristic acid - Wikipedia [en.wikipedia.org]
- 4. Stearic acid - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-(2-BROMOETHYL)PHENOL | 14140-15-9 [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
